molecular formula C8H14O4S2 B156336 Acetic acid, mercapto-, 1,4-butanediyl ester CAS No. 10193-95-0

Acetic acid, mercapto-, 1,4-butanediyl ester

Número de catálogo: B156336
Número CAS: 10193-95-0
Peso molecular: 238.3 g/mol
Clave InChI: IPNDIMIIGZSERC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acetic acid, mercapto-, 1,4-butanediyl ester is a useful research compound. Its molecular formula is C8H14O4S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, mercapto-, 1,4-butanediyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, mercapto-, 1,4-butanediyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, mercapto-, 1,4-butanediyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate
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InChI

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNDIMIIGZSERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(=O)CS)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064987
Record name Acetic acid, mercapto-, 1,4-butanediyl ester
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Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10193-95-0
Record name Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester
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Record name Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
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Record name Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
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Record name Acetic acid, mercapto-, 1,4-butanediyl ester
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Record name 1,4-butanediyl bis(mercaptoacetate)
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Record name 1,4-Bis(mercaptoacetoxy)butane
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Foundational & Exploratory

Technical Profile: 1,4-Butanediol Bis(thioglycolate) (CAS 10193-95-0)

[1][2][3]

Executive Summary

CAS 10193-95-0, systematically known as 1,4-Butanediol bis(thioglycolate) or 1,4-Bis(mercaptoacetoxy)butane , is a bifunctional thiol ester widely utilized in advanced materials science and polymer chemistry. Unlike simple glycols, this molecule features terminal sulfhydryl (-SH) groups linked via ester bonds to a butanediol core. This structure imparts unique reactivity, making it a critical monomer for thiol-ene "click" chemistry , high-refractive-index optical polymers, and liquid crystal elastomers (LCEs).

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers optimizing cross-linking density or synthesizing sulfur-rich macromolecules.

Chemical Identity & Structural Analysis

The molecule consists of a central four-carbon alkyl chain capped at both ends by thioglycolate moieties. The presence of the ester linkage adjacent to the thiol group increases the acidity of the thiol proton compared to alkyl thiols, enhancing its nucleophilicity in base-catalyzed reactions.

Table 1: Chemical Identity Registry
ParameterDetail
CAS Number 10193-95-0
IUPAC Name 4-[(2-Sulfanylacetyl)oxy]butyl 2-sulfanylacetate
Common Synonyms 1,4-Butanediol bis(mercaptoacetate); 1,4-Bis(mercaptoacetoxy)butane
Molecular Formula C₈H₁₄O₄S₂
Molecular Weight 238.32 g/mol
SMILES O=C(OCCCCOC(=O)CS)CS
InChI Key IPNDIMIIGZSERC-UHFFFAOYSA-N

Physical Characteristics

Researchers must account for the specific density and refractive index of CAS 10193-95-0 when designing optical resins or stoichiometric mixtures.

Table 2: Physicochemical Properties
PropertyValueExperimental Context
Physical State LiquidStandard Temperature & Pressure (STP)
Appearance Colorless to pale yellowClear, viscous liquid
Density 1.24 g/mLAt 25°C (High density due to sulfur content)
Refractive Index (

)
1.51Critical for optical coating applications
Boiling Point ~368.5°CPredicted at 760 mmHg (Decomposes before boiling)
Flash Point >110°CEstimated; Combustible but not highly flammable
Solubility Organic SolventsSoluble in acetone, chloroform, THF, ethanol
Water Solubility LowHydrophobic ester backbone limits aqueous solubility

Chemical Reactivity & Stability

Thiol-Ene "Click" Chemistry

The primary utility of CAS 10193-95-0 lies in its terminal thiol groups. It undergoes rapid radical-mediated addition to "enes" (alkenes/alkynes). This reaction is insensitive to oxygen and moisture, proceeding via a step-growth mechanism that yields uniform cross-linked networks.

Mechanism:

  • Initiation: A photoinitiator generates a radical which abstracts a hydrogen from the thiol (-SH), creating a thiyl radical (-S•).

  • Propagation: The thiyl radical attacks the alkene, forming a carbon-centered radical.

  • Chain Transfer: The carbon radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition.

Ester Hydrolysis

The internal ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions.

  • Risk: In aqueous basic buffers (pH > 9), the ester bond may cleave, releasing 1,4-butanediol and thioglycolate, thereby degrading the polymer network.

  • Mitigation: Avoid prolonged exposure to aqueous bases; use in anhydrous organic systems or neutral pH hydrogels.

Oxidation (Disulfide Formation)

Like all thiols, CAS 10193-95-0 can oxidize to form disulfide bridges (-S-S-) upon exposure to air or mild oxidants (e.g., Iodine, H₂O₂).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent spontaneous oligomerization.

Synthesis & Production Workflow

The industrial synthesis typically involves the Fischer esterification of 1,4-butanediol with thioglycolic acid (mercaptoacetic acid).

Visualization: Synthesis Pathway

The following diagram illustrates the acid-catalyzed esterification process.

SynthesisPathwayReagentsReagents:1,4-Butanediol+ 2 equiv. Thioglycolic AcidReactionReflux (Dean-Stark)Temp: 110-120°CTime: 4-6 HoursReagents->Reaction MixCatalystCatalyst:p-Toluenesulfonic acid (pTSA)Solvent: TolueneSeparationWater Removal(Azeotropic Distillation)Reaction->Separation - 2 H2OPurificationPurification:Neutralization (NaHCO3 wash)Vacuum DistillationReaction->Purification Crude MixtureSeparation->Reaction Continuous RemovalProductFinal Product:1,4-Butanediol bis(thioglycolate)(Yield > 90%)Purification->Product Isolate

Caption: Acid-catalyzed Fischer esterification workflow for synthesizing CAS 10193-95-0, highlighting azeotropic water removal.

Applications in Material Science

High Refractive Index Polymers

Sulfur has a high molar refraction. Incorporating CAS 10193-95-0 into polymer matrices increases the refractive index (

  • Optical Lenses: Thinner, lighter lenses for eyewear and cameras.

  • LED Encapsulants: Improved light extraction efficiency.

Liquid Crystal Elastomers (LCEs)

Recent research (see NIH/PMC references) highlights the use of this dithiol as a chain extender in LCEs. By reacting with mesogenic diacrylates, it forms a "monodomain" network that can reversibly change shape under thermal stimuli (artificial muscles).

Visualization: Thiol-Ene Crosslinking Mechanism

This diagram details the step-growth polymerization mechanism used to create these networks.

ThiolEneMechanismInitiation1. InitiationPhotoinitiator + hν → Radical (I•)ThiylForm2. Thiyl Radical FormationI• + R-SH → R-S• (Thiyl Radical)Initiation->ThiylFormAddition3. Propagation (Addition)R-S• + C=C (Monomer) → R-S-C-C•ThiylForm->AdditionTransfer4. Chain TransferR-S-C-C• + R-SH → R-S-C-CH + R-S•Addition->TransferTransfer->ThiylForm Regenerates RadicalNetworkResult:Homogeneous Crosslinked Network(Step-Growth Kinetics)Transfer->Network

Caption: Radical-mediated thiol-ene cycle. The thiyl radical is regenerated, driving rapid, oxygen-tolerant polymerization.

Handling, Safety, and Storage[6]

Toxicology Profile
  • Acute Toxicity: Classified as Category 4 (Oral) .[1][2] Harmful if swallowed (H302).[2]

  • Skin/Eye Contact: May cause irritation. The thiol moiety is a potential sensitizer.

  • Odor: Characteristic sulfur/thiol odor (rotten egg/skunk-like), though less volatile than lower molecular weight thiols (e.g., ethanethiol).

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerator) to minimize ester hydrolysis and oxidation.

  • Atmosphere: Strictly inert. Overlay with Argon or Nitrogen after every use.

  • Container: Amber glass or opaque HDPE to prevent UV-initiated degradation.

Disposal

Do not dispose of in standard drains. Collect in sulfur-waste containers for incineration. Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thiol to less odorous sulfonates before cleanup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25040, 1,4-Bis(mercaptoacetoxy)butane. Retrieved from [Link]

  • National Institutes of Health (NIH). Monodomain liquid crystal elastomer bionic muscle fibers with excellent mechanical and actuation properties. (PMC10024466). Retrieved from [Link]

  • NIST Chemistry WebBook. 1,4-Butanediol (Precursor Data).[3] SRD 69.[3] Retrieved from [Link][3]

Technical Guide: Solubility Profiling of Tetramethylene bis(mercaptoacetate) in Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, solvent selection criteria, and validation protocols for Tetramethylene bis(mercaptoacetate) (also known as 1,4-Butanediol bis(thioglycolate)).

Executive Summary

Tetramethylene bis(mercaptoacetate) (CAS: 10193-95-0) is a difunctional thiol widely utilized in thiol-ene "click" chemistry , polymer crosslinking, and the synthesis of high-refractive-index optical materials. In drug development, it serves as a critical precursor for synthesizing reduction-sensitive hydrogels and functionalizing antibody-drug conjugates (ADCs).

Its solubility profile is governed by the competition between its hydrophobic tetramethylene (


) core and its polar ester-thiol termini. Understanding this balance is essential for selecting reaction media that maximize yield while preventing premature phase separation or side reactions (e.g., disulfide formation).

Chemical Physics of Solubility

To predict and manipulate the solubility of tetramethylene bis(mercaptoacetate), one must analyze its Hansen Solubility Parameters (HSP) and structural moieties.

Structural Analysis[1]
  • Hydrophobic Domain: The central 1,4-butanediol backbone imparts significant lipophilicity, distinguishing it from its more water-soluble analog, ethylene glycol bis(mercaptoacetate).

  • Polar Domain: Two ester linkages (-COO-) provide dipole-dipole interaction sites, making the molecule compatible with polar aprotic solvents.

  • Hydrogen Bonding: The terminal thiol (-SH) groups are weak hydrogen bond donors. Unlike hydroxyls, thiols do not facilitate strong solvation in water, leading to immiscibility in aqueous media.

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and Group Contribution Methods, the molecule exhibits the following affinity spectrum:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Strong dispersion forces and dipole interactions match the ester backbone.
Polar Aprotic DMSO, DMF, AcetonitrileExcellent High dielectric constants stabilize the polar ester groups; ideal for nucleophilic substitutions.[1]
Ketones/Esters Acetone, Ethyl AcetateGood Carbonyl-carbonyl interactions facilitate solvation; preferred for "green" processing.
Alcohols Methanol, EthanolModerate Soluble, but protic nature may interfere with certain radical-mediated thiol-ene reactions.
Aliphatic Hexane, HeptanePoor/Insoluble Lack of polarizability in solvent cannot overcome the cohesive energy of the ester groups.
Aqueous Water, PBSInsoluble The hydrophobic

chain dominates; requires co-solvents (e.g., THF) for aqueous applications.[1]

Experimental Protocol: Determination of Saturation Solubility

Note: As specific quantitative data (


) varies by temperature and purity, researchers must validate solubility for their specific lot using this self-validating protocol.
Method A: High-Throughput Gravimetric Analysis

Objective: Rapidly define the solubility window for formulation screening.

  • Preparation: Tare three 20 mL scintillation vials (

    
    ) for each solvent.
    
  • Saturation: Add 1.0 g of tetramethylene bis(mercaptoacetate) to 5.0 mL of the target solvent.

  • Equilibration: Vortex for 60 seconds. If fully dissolved, add more solute until a visible precipitate persists.

  • Agitation: Incubate at 25°C with orbital shaking (200 rpm) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

  • Evaporation: Evaporate solvent under a nitrogen stream or vacuum oven at 40°C until mass is constant (

    
    ).
    
  • Calculation:

    
    
    
Method B: HPLC Validation (For GMP/GLP Workflows)

Objective: Quantify solubility while detecting disulfide byproducts (oxidation impurities).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 95:5).

  • Detection: UV at 210 nm (Ester absorption) or Ellman’s Reagent derivatization for specific thiol quantification.

Application Context: Solvent Selection for Thiol-Ene Chemistry

In drug delivery synthesis, the choice of solvent dictates the reaction mechanism (step-growth vs. chain-growth).

Solvent Compatibility Matrix
  • Recommended: Ethyl Acetate or DCM . These non-nucleophilic solvents prevent transesterification side reactions.

  • Caution: Primary Alcohols (MeOH/EtOH) . At high temperatures or basic pH, these can transesterify with the mercaptoacetate, cleaving the crosslinker.

  • Avoid: DMSO (if oxidizing) . DMSO can act as a mild oxidant, converting free thiols (-SH) into disulfides (-S-S-), terminating the polymerization prematurely.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityWorkflow Start Start: Select Solvent for Tetramethylene bis(mercaptoacetate) CheckApp Intended Application? Start->CheckApp Polymer Polymer Synthesis (Thiol-Ene) CheckApp->Polymer BioConj Bio-Conjugation (Protein/Peptide) CheckApp->BioConj Analysis Analytical (HPLC/NMR) CheckApp->Analysis SolventNonProt Use Non-Protic Solvents (DCM, Ethyl Acetate, THF) Polymer->SolventNonProt WaterSol Is Water Required? BioConj->WaterSol Deut Use CDCl3 or DMSO-d6 Analysis->Deut AvoidTrans Avoid Alcohols (Prevents Transesterification) SolventNonProt->AvoidTrans Critical Constraint CoSolvent Use Co-Solvent System (DMSO/PBS or DMF/Water) WaterSol->CoSolvent Yes PureOrg Use DMF or NMP WaterSol->PureOrg No

Caption: Decision tree for solvent selection based on reaction type, highlighting critical exclusion criteria for alcohols and oxidants.

Critical Handling & Stability

  • Oxidation Sensitivity: Solutions of tetramethylene bis(mercaptoacetate) in solvents containing dissolved oxygen will slowly oxidize to insoluble disulfide polymers (white precipitate).

    • Mitigation: Always degas solvents (sparge with

      
       or Ar) for 15 minutes prior to dissolution.
      
  • Storage: Store neat material at 2–8°C. Solvated stock solutions should be prepared fresh; if storage is necessary, keep at -20°C under inert gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8064, 1,4-Butanediol. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for Group Contribution methodology).

Sources

Technical Guide: Reactivity & Applications of 1,4-Butanediol Dithioglycolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Butanediol dithioglycolate (BDDTG) is a bifunctional mercapto-ester extensively utilized as a crosslinker in soft lithography, hydrogel synthesis, and high-performance photopolymers.[1] Its utility stems from the unique reactivity of its thiol groups, which are significantly more acidic (


) than standard alkyl thiols due to the inductive influence of the neighboring ester carbonyls. This guide provides a deep technical analysis of BDDTG’s reactivity, stability limitations, and validated protocols for its quantification and polymerization.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Definition

Unlike simple alkyl dithiols (e.g., 1,6-hexanedithiol), BDDTG is a glycolate ester .[1] This structural distinction dictates its reactivity and degradation profile.[2]

  • IUPAC Name: 1,4-Butanediyl bis(2-mercaptoacetate)[1][2]

  • CAS Number: 10065-29-9[1][2]

  • Molecular Formula:

    
    [2]
    
  • Key Functional Motifs:

    • Primary Thiols (

      
      ):  The reactive centers for crosslinking.[2]
      
    • Ester Linkages (

      
      ):  Provide hydrolytic degradability but introduce pH sensitivity.[1][2]
      
    • Butylene Spacer: Imparts flexibility to the crosslinked network.[2]

The "Alpha-Ester" Effect (Reactivity Driver)

The defining feature of BDDTG is the position of the thiol group relative to the ester carbonyl.



The carbonyl group exerts a strong electron-withdrawing inductive effect (

) on the

-methylene protons and the sulfur atom.[1][2]

Impact on


: 
  • Alkyl Thiol (e.g., Butanethiol):

    
     (Proton is tightly bound).[2]
    
  • BDDTG (Thioglycolate):

    
    .[1][2]
    

Consequence: At physiological pH (7.4), a significant fraction of BDDTG exists as the thiolate anion (


), making it a highly aggressive nucleophile for Michael addition reactions without requiring harsh bases. However, this also makes it more susceptible to spontaneous oxidation to disulfides in air [1].

Part 2: Reactivity Mechanisms[3]

The Thiol-Ene "Click" Reaction

BDDTG is a premier candidate for radical-mediated thiol-ene photopolymerization.[1][2] This reaction proceeds via a step-growth mechanism that is insensitive to oxygen inhibition, a major advantage over acrylate chemistries [2, 3].[1]

Mechanism Visualization

The following diagram illustrates the radical cycling inherent to BDDTG crosslinking.

ThiolEneCycle Initiator Photoinitiator (I•) Thiol BDDTG (R-SH) Initiator->Thiol H-abstraction ThiylRadical Thiyl Radical (R-S•) Thiol->ThiylRadical -H• Thiol->ThiylRadical Regeneration (Cycle) Product Thioether Crosslink Thiol->Product Product Formation Alkene Alkene Monomer ThiylRadical->Alkene Addition CarbonRadical Carbon Radical (Intermediate) Alkene->CarbonRadical CarbonRadical->Thiol Chain Transfer

Figure 1: Radical step-growth cycle.[1][2] The thiyl radical attacks the alkene, forming a carbon radical which abstracts a hydrogen from another thiol, regenerating the thiyl radical.

Hydrolytic Degradation (The Stability Limit)

Researchers must account for the hydrolytic instability of the ester backbone.

  • Acidic Conditions: Stable.[2][3][4]

  • Basic Conditions (pH > 9): Rapid hydrolysis of the ester bond.[2]

  • Degradation Products: 1,4-Butanediol + 2 equivalents of Thioglycolic Acid.[1][2]

Warning: The release of thioglycolic acid lowers the local pH, which can autocatalytically accelerate degradation in bulk materials (bulk erosion) [4].

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Quantification of Active Thiol Content (Ellman’s Assay)

Purpose: To verify the purity of BDDTG before use, as oxidation to disulfide (polymerization) occurs upon storage.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA (EDTA prevents metal-catalyzed oxidation).[1]

  • Ellman’s Reagent: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[1][2][3]

  • Standard: Cysteine HCl.[2][3]

Workflow:

  • Preparation: Dissolve BDDTG in a water-miscible solvent (e.g., DMSO or DMF) to a stock concentration of ~10 mM. Note: BDDTG has limited water solubility; organic co-solvent is mandatory.[1][2]

  • Dilution: Dilute stock 1:100 into Reaction Buffer.

  • Reaction: Mix 50 µL of diluted sample + 950 µL of Ellman’s Reagent solution.

  • Incubation: 15 minutes at Room Temperature (Yellow color develops).

  • Measurement: Read Absorbance at 412 nm (

    
    ).
    
  • Calculation:

    
    
    The extinction coefficient 14,150 is specific to the TNB anion released [5].[2]
    
Protocol B: Thiol-Ene Photopolymerization (Hydrogel Synthesis)

Purpose: Synthesis of a degradable hydrogel network.[1][2]

Materials:

  • BDDTG (Crosslinker)[2]

  • Poly(ethylene glycol) diacrylate (PEGDA) or Norbornene-functionalized PEG.[2]

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) - Water soluble photoinitiator.[1][2]

Step-by-Step:

  • Stoichiometry Check: Calculate the molar ratio of Thiol:Ene.

    • 1:1 Ratio: Ideal for complete conversion.[2]

    • Off-Stoichiometry: Excess thiol yields pendant SH groups for post-functionalization; Excess ene yields stiffer networks.[2]

  • Formulation:

    Component Concentration Role
    PEG-Norbornene 10 wt% Backbone
    BDDTG 2-5 mM (Equimolar to ene) Crosslinker
    LAP 0.05 wt% Initiator

    | PBS (pH 7.[1][2]4) | Solvent | Medium |[1][2][5]

  • Curing: Expose to 365 nm or 405 nm light (10 mW/cm²) for 60-120 seconds.

  • Validation: Perform a swelling test in PBS. If the gel dissolves within 1 hour, crosslinking density was insufficient (likely oxidized BDDTG).

Part 4: Reactivity Landscape Summary[1][2][3]

The following diagram summarizes the competing pathways a researcher must manage when handling BDDTG.

ReactivityLandscape BDDTG BDDTG (Active Thiol) Oxidation Disulfide Formation (Inactivation) BDDTG->Oxidation Slow Hydrolysis Ester Hydrolysis (Degradation) BDDTG->Hydrolysis pH Dependent Click Thiol-Ene/Michael (Crosslinking) BDDTG->Click Fast Air Air/O2 High pH Air->Oxidation Water H2O pH > 9 or < 3 Water->Hydrolysis Radical Alkene + UV/Radical Radical->Click

Figure 2: The three fates of BDDTG.[1][2] Storage requires exclusion of air (prevents oxidation) and moisture (prevents hydrolysis).[2]

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry.[2][6][7] Angewandte Chemie International Edition, 49(9), 1540-1573.[1] [2]

  • Lowe, A. B. (2010).[2] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][2][6][7] Polymer Chemistry, 1(1), 17-36.[1][2][7]

  • Cramer, N. B., et al. (2008).[2] Mechanism and kinetics of thiol-ene photopolymerizations. Macromolecules, 35(14), 5361-5365.[1]

  • Rydholm, A. E., et al. (2005).[1][2] Degradable thiol-acrylate photopolymers: polymerization and degradation behavior of an in situ forming biomaterial.[1][2] Biomaterials, 26(22), 4495-4506.[1]

  • Thermo Fisher Scientific. (n.d.).[2] Ellman’s Reagent (DTNB) Protocol.[2][3][4][5][8] Thermo Scientific Instructions.

Sources

"Acetic acid, mercapto-, 1,4-butanediyl ester" safety data sheet and handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for Acetic acid, mercapto-, 1,4-butanediyl ester (CAS: 10063-06-6), a specialized dithiol crosslinker used in soft matter engineering and drug delivery systems.

Handling, Safety, and Application in Bioconjugation

Executive Summary

1,4-Butanediol bis(thioglycolate) (also known as 1,4-Butanediyl bis(mercaptoacetate) ) is a bifunctional thiol ester primarily utilized as a crosslinking agent in the synthesis of hydrogels, elastomers, and sulfur-containing polymers. Its core utility in drug development lies in thiol-ene "click" chemistry , enabling the fabrication of biodegradable scaffolds for controlled release.

However, its efficacy is strictly governed by its oxidation state. As a dithiol, it is prone to forming intramolecular or intermolecular disulfide bridges upon exposure to air, rendering it inactive for Michael addition or radical coupling. This guide details the protocols required to maintain chemical integrity and ensure operator safety.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

ParameterData
CAS Number 10063-06-6
IUPAC Name 1,4-Butanediyl bis(2-mercaptoacetate)
Synonyms 1,4-Butanediol bis(thioglycolate); Glycol dimercaptoacetate
Molecular Formula C₈H₁₄O₄S₂
Molecular Weight 238.33 g/mol
Physical State Colorless to pale yellow liquid
Odor Characteristic sulfidic (mercaptan) stench
Solubility Soluble in organic solvents (DCM, THF, Chloroform); limited water solubility
Boiling Point ~164–166 °C (at reduced pressure, typically cited)
Density ~1.1–1.2 g/cm³ (Estimate based on structure)

Hazard Identification & Toxicology (GHS)

Based on data from ECHA and primary supplier SDS (TCI, Sigma), the primary risks are acute toxicity and potential sensitization typical of mercapto-esters.

GHS Classification[4][6][11][12]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3][4][5]

  • Sensitization: While specific data for this ester is limited, thioglycolates are known skin sensitizers. Treat as Skin Sens. 1 (H317) as a precautionary measure.

Toxicology Profile
  • Mechanism of Toxicity: Thioglycolates can disrupt keratin disulfide bonds (skin/hair) and may inhibit fatty acid oxidation enzymes if ingested.

  • LD50 (Oral, Rat): ~405 mg/kg (Source: TCI Chemicals).[1][3]

  • Target Organs: Gastrointestinal tract, Central Nervous System (high dose).

Critical Handling Protocols: The "Inert Chain"

The scientific integrity of your experiments depends on preventing the oxidation of free thiols (-SH) to disulfides (-S-S-).

The "Self-Validating" Purity Check

Before using this reagent in critical crosslinking (e.g., hydrogel formation), you must validate its thiol content. Protocol: Ellman’s Reagent Assay

  • Dissolve: Prepare a dilute solution of the ester in pH 8.0 buffer (with trace EDTA to chelate metal catalysts).

  • React: Add 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measure: Absorbance at 412 nm.

  • Validate: Compare free thiol concentration against the theoretical MW (238.33). If <95%, redistill or discard.

Transfer & Storage Workflow
  • Storage: Store at 2–8°C under Argon or Nitrogen .

  • Stabilizers: Commercial preparations may contain trace stabilizers. Ensure compatibility with your catalyst system.

Diagram: Inert Handling Workflow

SafeHandling cluster_storage Storage Condition cluster_prep Preparation cluster_use Usage Storage Refridgerated (4°C) Under Argon Atmosphere Warm Equilibrate to RT (Prevent condensation) Storage->Warm Check Visual Check: Clear Liquid (No Precipitate) Warm->Check Transfer Syringe Transfer (Septum Technique) Check->Transfer Pass Disposal Disposal Check->Disposal Fail (Cloudy/Oxidized) Reaction Reaction Vessel (Inert Purge) Transfer->Reaction

Figure 1: Inert atmosphere handling workflow to prevent oxidative degradation of the dithiol.

Experimental Application: Thiol-Ene Crosslinking

In drug development, this compound is used to crosslink alkene-functionalized polymers (e.g., PEG-diacrylate or Norbornene-hyaluronic acid) to form hydrogels.

Mechanism

The Step-Growth Polymerization occurs via a radical-mediated thiol-ene reaction. This mechanism is preferred over chain-growth because it produces more homogeneous networks with lower shrinkage.

Diagram: Reaction Pathways

ReactionPathways Reagent 1,4-Butanediol bis(thioglycolate) (Active Dithiol) Disulfide Disulfide Oligomer (INACTIVE / Precipitate) Reagent->Disulfide Oxidation (Avoid) Hydrogel Crosslinked Hydrogel Network (ACTIVE Drug Depot) Reagent->Hydrogel Radical Initiator + UV/Thermal Oxidant O2 (Air Exposure) Oxidant->Disulfide Target Alkene-Functionalized Polymer (Drug Carrier) Target->Hydrogel

Figure 2: Competing pathways: Desired crosslinking (Green) vs. Oxidative inactivation (Red).

Emergency Response & Spill Control

ScenarioProtocol
Skin Contact Immediate: Wash with soap and water for 15 min.[5] Thiols bind to keratin; odor may persist. Use a dilute bleach solution (1%) on surfaces, not skin, to oxidize odor.
Eye Contact Rinse cautiously with water for 15+ minutes.[5][6] Remove contact lenses.[7][6] Seek medical attention immediately (corrosive potential of hydrolysis products).[6]
Inhalation Move to fresh air.[7][8][5][6] If breathing is difficult, administer oxygen. Warning: Olfactory fatigue may occur; do not rely on smell to detect high concentrations.
Spill Cleanup 1. Evacuate area (Stench hazard).2. Wear respirator (Organic Vapor cartridges).3. Cover with absorbent (vermiculite).4. Decontaminate surface with dilute sodium hypochlorite (bleach) to oxidize the thiol to sulfonate (odorless).

References

  • TCI Chemicals. (2025).[3] Safety Data Sheet: 1,4-Butanediol Bis(thioglycolate). Retrieved from

  • PubChem. (2025).[2] Compound Summary: Acetic acid, mercapto-, 1,4-butanediyl ester (CID 25040). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier: 1,4-Butanediyl bis(mercaptoacetate). Retrieved from

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition.

Sources

An In-depth Technical Guide to Acetic acid, mercapto-, 1,4-butanediyl ester (CAS 10193-95-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Component for Advanced Polymer and Drug Delivery Systems

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Acetic acid, mercapto-, 1,4-butanediyl ester, also known by its synonym 1,4-butanediyl bis(2-mercaptoacetate) or the abbreviation BBMA, is a dithiol ester of significant interest in polymer chemistry and the development of advanced biomaterials. Its unique structure, featuring two terminal thiol groups separated by a flexible butane-1,4-diyl spacer, makes it an invaluable crosslinking agent and monomer for the synthesis of a variety of polymers, most notably polythiourethanes and redox-responsive hydrogels. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of Acetic acid, mercapto-, 1,4-butanediyl ester is fundamental to its application. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
CAS Number 10193-95-0[1]
Molecular Formula C₈H₁₄O₄S₂[2][3]
Molecular Weight 238.32 g/mol [1]
Appearance Colorless to pale yellow liquid[2][4]
Boiling Point 350.93°C (rough estimate)
Flash Point 268.5°C
Density 1.4463 (rough estimate)
Refractive Index 1.5080-1.5120
Purity >95%[2]
Solubility Soluble in many organic solvents
Synonyms 1,4-Butanediol bis(thioglycolate), 1,4-Butanediyl bis(mercaptoacetate), Tetramethylene bis(mercaptoacetate)[1][2][5]

Synthesis of Acetic acid, mercapto-, 1,4-butanediyl ester: A Detailed Protocol

The synthesis of Acetic acid, mercapto-, 1,4-butanediyl ester is typically achieved through a Fischer esterification reaction between 1,4-butanediol and thioglycolic acid, catalyzed by a strong acid. This reversible reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 1,4-Butanediol HO-(CH₂)₄-OH plus + Thioglycolic Acid 2 HS-CH₂-COOH catalyst H⁺ (cat.) Toluene, Reflux (-H₂O) Product HS-CH₂-COO-(CH₂)₄-OOC-CH₂-SH plus2 + 2 H₂O catalyst->Product

Caption: Fischer esterification of 1,4-butanediol with thioglycolic acid.

Experimental Protocol

Materials:

  • 1,4-Butanediol (BDO, 99%)

  • Thioglycolic acid (TGA, 99%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 98.5%) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1,4-butanediol (1.0 eq), thioglycolic acid (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Add toluene to the flask to facilitate azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water generated during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure Acetic acid, mercapto-, 1,4-butanediyl ester as a colorless to pale yellow liquid.

Applications in Polymer Science and Drug Development

The dithiol functionality of Acetic acid, mercapto-, 1,4-butanediyl ester makes it a versatile building block for various polymeric architectures with applications in materials science and medicine.

Synthesis of Polythiourethanes (PTUs)

Polythiourethanes are a class of polymers that exhibit excellent optical clarity, high refractive index, and good mechanical properties. They are synthesized through the polyaddition reaction of a dithiol, such as Acetic acid, mercapto-, 1,4-butanediyl ester, with a diisocyanate.

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Product dithiol Acetic acid, mercapto-, 1,4-butanediyl ester mixing Mixing of Monomers (Optional: Catalyst, Solvent) dithiol->mixing diisocyanate Diisocyanate (e.g., MDI, IPDI) diisocyanate->mixing curing Curing (Heat or Room Temperature) mixing->curing ptu Polythiourethane (PTU) curing->ptu

Caption: General workflow for the synthesis of polythiourethanes.

Materials:

  • Acetic acid, mercapto-, 1,4-butanediyl ester (BBMA)

  • 4,4'-Diphenylmethane diisocyanate (MDI) or Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL) as a catalyst (optional)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

  • Preparation: In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve Acetic acid, mercapto-, 1,4-butanediyl ester (1.0 eq) in an anhydrous solvent in a reaction vessel.

  • Addition of Diisocyanate: While stirring, add the diisocyanate (1.0 eq) to the solution. If a catalyst is used, it can be added at this stage.

  • Polymerization: Continue stirring the mixture at room temperature or with gentle heating, depending on the reactivity of the diisocyanate. The viscosity of the solution will increase as the polymerization proceeds.

  • Curing: Cast the resulting polymer solution into a mold and allow the solvent to evaporate. The polymer can then be cured at an elevated temperature to ensure complete reaction and achieve its final mechanical properties.

The resulting polythiourethanes can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the thiourethane linkage, and thermogravimetric analysis (TGA) to assess thermal stability.

Crosslinker for Redox-Responsive Hydrogels in Drug Delivery

The thiol groups of Acetic acid, mercapto-, 1,4-butanediyl ester can be oxidized to form disulfide bonds, which are stable in physiological conditions but can be cleaved in a reducing environment, such as that found inside cells due to the high concentration of glutathione (GSH).[1] This property makes it an excellent crosslinking agent for the fabrication of redox-responsive hydrogels for controlled drug delivery.

G cluster_0 Drug-Loaded Hydrogel cluster_1 Cellular Environment cluster_2 Drug Release hydrogel Hydrogel Matrix (Crosslinked with -S-S- bonds) drug Encapsulated Drug gsh High Glutathione (GSH) Concentration hydrogel->gsh Disulfide Cleavage degraded_hydrogel Degraded Hydrogel (Cleaved -S-S- bonds) gsh->degraded_hydrogel released_drug Released Drug gsh->released_drug

Caption: Redox-responsive drug release from a disulfide-crosslinked hydrogel.

These hydrogels can be prepared by co-polymerizing a hydrophilic monomer with Acetic acid, mercapto-, 1,4-butanediyl ester, followed by oxidation of the thiol groups to form disulfide crosslinks. Alternatively, it can be used in thiol-ene "click" chemistry reactions to form hydrogels with tunable properties.[1] The encapsulated drug is then released upon the cleavage of these disulfide bonds in a reducing environment, offering a targeted drug delivery strategy.[1]

Analytical Characterization

Accurate characterization of Acetic acid, mercapto-, 1,4-butanediyl ester is essential for quality control and for understanding its reactivity in polymerization processes.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantitative analysis of Acetic acid, mercapto-, 1,4-butanediyl ester.

Illustrative HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method would need to be validated for linearity, precision, accuracy, and specificity according to standard guidelines.

Safety and Handling

Acetic acid, mercapto-, 1,4-butanediyl ester is classified as harmful if swallowed.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Acetic acid, mercapto-, 1,4-butanediyl ester is a highly versatile dithiol compound with significant potential in the fields of polymer chemistry and drug delivery. Its straightforward synthesis and dual thiol functionality allow for the creation of advanced materials such as high-performance polythiourethanes and intelligent, redox-responsive hydrogels. This guide provides a foundational understanding and practical protocols to enable researchers and scientists to effectively utilize this valuable chemical building block in their innovative research and development endeavors.

References

  • PubChem. (n.d.). Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Acetic acid, mercapto-, 1,4-butanediyl ester. Retrieved from [Link]

  • GSRS. (n.d.). 1,4-BIS(MERCAPTOACETOXY)BUTANE. Retrieved from [Link]

  • Pirayesh, A., Qolizade, N., Talebi, S., & Salami-Kalajahi, M. (2022). Application of butane-1,4-diyl bis(2-mercaptoacetate) as dithiol prepolymer for preparation of polythiourethane and clay-based nanocomposites. figshare. [Link]

Sources

Methodological & Application

"Acetic acid, mercapto-, 1,4-butanediyl ester" in the preparation of hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolytically Degradable Hydrogels via Thiol-Ene Photopolymerization using 1,4-Butanediol Bis(thioglycolate)

Executive Summary

This guide details the utilization of Acetic acid, mercapto-, 1,4-butanediyl ester (BD-TGA) as a bifunctional crosslinker in the synthesis of hydrogels. Unlike standard poly(ethylene glycol) (PEG) dithiol crosslinkers, BD-TGA incorporates internal ester linkages. When polymerized via radical-mediated thiol-ene "click" chemistry, these ester bonds render the resulting hydrogel network susceptible to hydrolytic degradation.[1][2] This feature is critical for applications requiring temporary scaffolds, such as controlled drug release matrices or cell-laden tissue engineering constructs that must eventually yield space for de novo tissue growth.

Chemical Profile & Handling

Molecule: Acetic acid, mercapto-, 1,4-butanediyl ester Synonyms: 1,4-Butanediol bis(thioglycolate); BD-TGA; Glycol Dimercaptoacetate.[3] CAS: 10193-95-0 Function: Homobifunctional Dithiol Crosslinker (


)
PropertySpecificationPractical Implication
Molecular Weight 238.32 g/mol Small molecule; leads to high crosslinking density compared to macromolecular crosslinkers (e.g., PEG-dithiol).
Physical State Clear LiquidMiscible in common organic solvents; limited solubility in water (requires co-solvent or dilute conditions).
Functional Groups 2x Thiol (-SH)Nucleophilic; susceptible to oxidation (disulfide formation).
Linker Type Ester-containingHydrolytically unstable (Degradable).[4]
Odor Strong StenchCRITICAL: Must be handled in a fume hood.

Mechanism of Action: Radical-Mediated Thiol-Ene Click

The primary utility of BD-TGA is in step-growth photopolymerization. It reacts with alkene-functionalized polymers (e.g., PEG-Norbornene, Gelatin-Methacryloyl, or Allyl-functionalized Poly(glycidol)).

Why Thiol-Ene?

  • Oxygen Tolerance: Unlike chain-growth acrylate polymerization, thiol-ene is less inhibited by oxygen.

  • Homogeneity: Step-growth kinetics lead to more uniform network structures with fewer defects than chain-growth systems.

  • Cytocompatibility: The reaction is rapid and typically requires lower radical concentrations, preserving cell viability.

Figure 1: Thiol-Ene Radical Cycle

The following diagram illustrates the alternating propagation cycle between the thiyl radical derived from BD-TGA and the alkene (Norbornene).

ThiolEneCycle Initiator Photoinitiator (LAP/I2959) Radical Primary Radical (I•) Initiator->Radical hv (Light) Thiol BD-TGA (R-SH) Radical->Thiol H-abstraction ThiylRadical Thiyl Radical (R-S•) Thiol->ThiylRadical - H• Product Thioether Linkage (Crosslink) Thiol->Product Formed Network Alkene PEG-Norbornene (C=C) ThiylRadical->Alkene Propagation 1 (Addition) CarbonRadical Carbon Radical (C•) Alkene->CarbonRadical CarbonRadical->Thiol Propagation 2 (Chain Transfer) CarbonRadical->ThiylRadical Regeneration

Caption: The self-perpetuating radical cycle. The thiyl radical attacks the alkene, forming a carbon radical, which abstracts a hydrogen from another thiol, regenerating the thiyl radical.

Protocol: Preparation of Degradable PEG-Norbornene Hydrogels

This protocol describes the synthesis of a hydrogel using 8-arm PEG-Norbornene (20 kDa) as the backbone and BD-TGA as the degradable crosslinker.

Materials Required
  • Backbone: 8-arm Poly(ethylene glycol)-Norbornene (PEG-NB, 20 kDa).

  • Crosslinker: 1,4-Butanediol bis(thioglycolate) (BD-TGA).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

  • Solvent: Phosphate Buffered Saline (PBS, pH 7.4).

  • Light Source: UV (365 nm) or Visible Blue (405 nm) LED.

Experimental Workflow

Step 1: Stock Solution Preparation

  • LAP Stock: Dissolve LAP in PBS at 0.5% (w/v). Filter sterilize (0.22 µm).

  • PEG-NB Stock: Dissolve PEG-NB in PBS to reach a concentration of 10-20% (w/v).

  • BD-TGA Stock: Note: BD-TGA is a liquid.[5] Due to low water solubility at high concentrations, it is best added directly or diluted in a small volume of Ethanol/DMSO if the final solvent tolerance allows. For this protocol, we assume direct addition for stoichiometric calculation.

Step 2: Stoichiometric Calculation (The "r" Ratio) The mechanical properties depend heavily on the ratio of thiol groups to alkene groups (


).
  • For an ideal network, target

    
     .
    
  • Calculation:

    • Set

      
       to solve for the required mass of BD-TGA.
      

Step 3: Mixing

  • Combine the PEG-NB solution and the calculated volume of BD-TGA in an Eppendorf tube.

  • Add LAP stock to a final concentration of 0.05% (w/v).

  • Vortex vigorously for 30 seconds. BD-TGA must be fully dispersed.

Step 4: Photopolymerization

  • Pipette the precursor solution into a mold (e.g., between glass slides with 1mm spacers or into a well plate).

  • Expose to light (e.g., 405 nm, 10 mW/cm²) for 2–5 minutes .

  • Verification: Tilt the mold. The solution should be a solid, elastomeric gel.

Characterization: Validation of Degradability

The defining feature of BD-TGA is its ester-based hydrolytic degradation.

Degradation Mechanism

The ester bonds within the crosslinker cleave via hydrolysis, breaking the crosslinks and releasing the PEG backbone (which is cleared renally in vivo if <30-50 kDa).

Degradation Network Intact Hydrogel (Crosslinked) Breakdown Ester Hydrolysis Network->Breakdown Water H2O / OH- Water->Breakdown Result1 Soluble PEG (Backbone) Breakdown->Result1 Result2 1,4-Butanediol Breakdown->Result2 Result3 Thioglycolic Acid Derivatives Breakdown->Result3

Caption: Hydrolytic cleavage of the BD-TGA crosslinker results in network dissolution (reverse gelation).

Experimental Validation: Mass Loss Study
  • Prepare hydrogels (

    
    ) as per the protocol.
    
  • Weigh initial swollen mass (

    
    ) after 24h equilibrium in PBS.
    
  • Incubate in PBS at 37°C.

  • At defined timepoints (Day 1, 3, 7, 14), remove gel, blot dry, and weigh (

    
    ).
    
  • Plot: % Mass Remaining (

    
    ) vs. Time.
    

Expected Data Profile:

Crosslinker TypeLinker StructureDegradation Time (pH 7.4)Degradation Mechanism
PEG-Dithiol Ether (C-O-C)Stable (> 6 months)Non-degradable (unless backbone degrades)
BD-TGA Ester (C-O-C=O) 14 – 28 Days Hydrolytic Cleavage
MMP-Peptide Amide (Peptide)Enzyme DependentProteolytic Cleavage

Troubleshooting & Expert Insights

Issue 1: The "Sol Fraction" is too high (Gel is weak)

  • Cause: Oxidation of BD-TGA. Thiols oxidize to disulfides in air, rendering them non-reactive toward the alkene.

  • Solution: Check the BD-TGA stock. If it is cloudy or old, reduce it with TCEP or DTT prior to use, or purchase fresh stock. Always store BD-TGA under inert gas (Argon/Nitrogen).

Issue 2: Phase Separation

  • Cause: BD-TGA is hydrophobic compared to PEG.

  • Solution: If the mixture turns cloudy immediately upon addition, the BD-TGA is not solubilized. Add a small amount of Tween-20 (0.1%) or use a co-solvent (10% Ethanol) in the precursor solution.

Issue 3: Degradation is too fast

  • Cause: High local pH or high ester density.

  • Solution: Mix BD-TGA with a non-degradable crosslinker (e.g., PEG-Dithiol) to tune the degradation rate. For example, a 50:50 molar mix will extend stability significantly.

References

  • Fairbanks, B. D., et al. "A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization." Advanced Materials, 2009. Link

  • Shih, H., & Lin, C. C. "Cross-linking and degradation of step-growth hydrogels formed by thiol–ene photo-click chemistry." Biomacromolecules, 2012. Link

  • Hoyle, C. E., & Bowman, C. N. "Thiol–Ene Click Chemistry." Angewandte Chemie International Edition, 2010. Link

  • PubChem. "Acetic acid, mercapto-, 1,4-butanediyl ester (Compound Summary)." National Library of Medicine. Link

  • Roberts, J. J., & Bryant, S. J. "Comparison of photopolymerizable thiol-ene PEG and acrylate-based PEG hydrogels for cartilage development." Biomaterials, 2013.[4] Link

Sources

Experimental procedure for the esterification of 1,4-butanediol with thioglycolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 1,4-Butanediol Bis(thioglycolate) (CAS: 10193-95-0), a critical dithiol crosslinker used in polymer chemistry (thiol-ene "click" reactions) and optical resin development.

The procedure utilizes a Fischer Esterification driven by azeotropic water removal. Unlike standard esterifications, this protocol incorporates specific controls to preserve the sensitive thiol (-SH) moieties from oxidative coupling (disulfide formation) and minimizes the cyclization of 1,4-butanediol (BDO) into tetrahydrofuran (THF).

Key Performance Indicators (KPIs):

  • Target Yield: >90%

  • Purity: >95% (GC)

  • Thiol Content: >98% theoretical

Reaction Mechanism & Chemical Logic

The Core Reaction

The synthesis is a double esterification of a diol (1,4-butanediol) with a mercapto-acid (thioglycolic acid).



Mechanistic Considerations (Expert Insights)
  • Thermodynamic Equilibrium: As a reversible reaction, high yields require the continuous removal of water. We employ a Dean-Stark apparatus with Toluene as the entrainer (azeotropic bp ~85°C with water, though the system runs near Toluene's bp of 110°C).

  • Thiol Preservation: The -SH group is susceptible to oxidation by air, forming disulfides (

    
    ). This increases viscosity and ruins stoichiometry in downstream applications. Strict inert atmosphere (
    
    
    
    ) is non-negotiable.
  • Side Reaction (THF Formation): 1,4-BDO can cyclize to Tetrahydrofuran (THF) under strong acid catalysis at high temperatures.

    • Control: We use p-Toluenesulfonic acid (PTSA) at moderate loading (0.5-1.0 mol%) rather than sulfuric acid to mitigate harsh dehydration, and we strictly control the oil bath temperature.

Experimental Procedure

Materials & Equipment

Reagents:

Reagent MW ( g/mol ) Density (g/mL) Equivalents Role
1,4-Butanediol (BDO) 90.12 1.017 1.0 Substrate (Diol)
Thioglycolic Acid (TGA) 92.12 1.325 2.1 - 2.2 Substrate (Acid)
p-Toluenesulfonic Acid (PTSA) 172.20 Solid 0.01 (1 mol%) Catalyst
Toluene 92.14 0.867 Solvent (5-10 vol) Azeotropic Agent

| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | Wash | Neutralization |

Equipment:

  • 3-Neck Round Bottom Flask (RBF).

  • Dean-Stark Trap & Reflux Condenser.

  • Mechanical Stirrer (preferred over magnetic for viscosity changes).

  • Nitrogen Inlet/Outlet (Bubbler).

  • Oil Bath with Temperature Controller.

Step-by-Step Protocol
Phase 1: Setup & Inerting
  • Assembly: Equip the 3-neck RBF with the mechanical stirrer, Dean-Stark trap (topped with condenser), and a nitrogen inlet.

  • Charging: Add 1,4-Butanediol (1.0 eq) , Toluene (approx. 5 mL per gram of BDO) , and PTSA (1 mol%) to the flask.

  • Inerting: Spurge the solution with nitrogen for 15 minutes to remove dissolved oxygen. Crucial for product color and stability.

  • Acid Addition: Add Thioglycolic Acid (2.1 eq) . The slight excess ensures complete conversion of the diol hydroxyls.

Phase 2: Reaction (Reflux)
  • Heating: Heat the oil bath to ~125-130°C to establish a vigorous reflux of Toluene (internal temp ~110-115°C).

  • Water Removal: Monitor the Dean-Stark trap. Water will separate as the lower phase.

    • Checkpoint: Theoretical water yield is

      
      .
      
  • Completion: Continue reflux until water evolution ceases (typically 3–5 hours).

  • Cooling: Cool the reaction mixture to room temperature under nitrogen flow.

Phase 3: Workup & Purification
  • Washing: Transfer the reaction mixture to a separatory funnel.

    • Wash 1: Wash with Saturated

      
        (2x) to neutralize the catalyst and remove unreacted Thioglycolic acid. Caution: 
      
      
      
      evolution will be vigorous. Vent frequently.
    • Wash 2: Wash with Brine (1x) to remove trapped water.

    • Wash 3: Wash with Deionized Water (1x).

  • Drying: Dry the organic layer (Toluene phase) over anhydrous Magnesium Sulfate (

    
    )  for 30 minutes. Filter off the solid.[1]
    
  • Concentration: Remove Toluene using a Rotary Evaporator.

    • Settings: Bath temp 45°C, vacuum ramped down to <10 mbar.

  • Final Polish: High-vacuum stripping (oil pump, <1 mbar, ambient temp) for 1 hour removes trace volatiles/THF.

Process Visualization (Workflow)

G Start Reactants (BDO + TGA) Mix Mixing & Inerting (N2 Spurge, Toluene) Start->Mix Reflux Reflux (115°C) Dean-Stark Trap Mix->Reflux Add Catalyst Water Water Removal (By-product) Reflux->Water Azeotrope Workup Workup (NaHCO3 Wash) Reflux->Workup Completion Evap Solvent Removal (Rotovap) Workup->Evap Organic Phase Product 1,4-Butanediol bis(thioglycolate) Evap->Product Vacuum Strip

Figure 1: Operational workflow for the azeotropic esterification process.

Characterization & Quality Control

Test MethodExpected ResultDiagnostic Note
FT-IR Peak at 2550-2600 cm⁻¹ (S-H stretch)Peak at 1730-1740 cm⁻¹ (C=O ester)Absence of S-H indicates oxidation. Broad OH at 3400 cm⁻¹ indicates incomplete reaction.
¹H NMR Triplet at ~2.8 ppm (

-SH)Multiplet at ~1.7 ppm (BDO core)
Check integral ratio of

-O vs

-S to confirm diester vs monoester.
Iodometric Titration >98% Thiol ContentQuantitative assessment of active -SH groups.
Appearance Clear, colorless liquidYellowing indicates oxidation or impurities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm.
Product is Solid/Gel Disulfide formation (Oxidation)Check

line; ensure reagents were fresh. Add reducing agent (e.g., TCEP) if recoverable.
Strong "Vinegar" Smell Residual Thioglycolic AcidIncrease

washes; check pH of aqueous layer (should be ~8).
Low Boiling Point Impurity THF formationReduce oil bath temperature; ensure catalyst loading is not >1%.

Safety & Handling (HSE)

  • Thioglycolic Acid: Highly corrosive and toxic. Readily absorbed through skin. Double gloving (Nitrile) and face shield required.

  • Odor Control: The "rotten egg" smell of mercaptans is detectable at ppb levels.

    • Protocol: Keep all glassware in the fume hood. Treat all waste streams (aqueous washes) with dilute bleach (sodium hypochlorite) to oxidize thiols to sulfonates before disposal.

  • 1,4-Butanediol: While common, it is a precursor to controlled substances. Maintain strict inventory logs.

References

  • Lachapelle, A., et al. (1998). Process for the preparation of thioglycolic acid alkyl esters.[2] U.S. Patent No. 5,714,629. Washington, DC: U.S. Patent and Trademark Office. (Describes the general acid-catalyzed azeotropic esterification of thioglycolic acid).

  • Hunter, S. E., et al. (2006).[3] Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration. Journal of Organic Chemistry, 71(16), 6229-6239.[3] (Grounding for the THF side-reaction mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetic Acid, Mercapto-, 1,4-Butanediyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Acetic acid, mercapto-, 1,4-butanediyl ester (also known as 1,4-butanediyl bis(2-mercaptoacetate)). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction

The synthesis of Acetic acid, mercapto-, 1,4-butanediyl ester, a dithiol compound, is a critical process in the development of various materials, including polythiourethanes and other polymers. The most common and direct method for its preparation is the Fischer esterification of 1,4-butanediol with thioglycolic acid. While seemingly straightforward, this reaction presents several challenges that can impact the final yield and purity of the desired diester. This guide will walk you through the critical aspects of the synthesis, from understanding the reaction mechanism to troubleshooting common issues and ensuring the integrity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Acetic acid, mercapto-, 1,4-butanediyl ester.

Issue 1: Low Yield of the Desired Diester

Question: My reaction is consistently resulting in a low yield of the final diester product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of Acetic acid, mercapto-, 1,4-butanediyl ester are a common challenge and can stem from several factors. The primary reason is often the reversible nature of the Fischer esterification reaction.[1] To drive the equilibrium towards the product side, several strategies can be employed:

  • Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the reactants. Continuous removal of water from the reaction mixture is crucial. A Dean-Stark apparatus is a highly effective tool for this purpose, where an azeotropic solvent like toluene or benzene is used to remove water as it is formed.[2]

  • Excess Reactant: Using a molar excess of one of the reactants can also shift the equilibrium. In this synthesis, using an excess of thioglycolic acid is generally recommended. However, this can complicate the purification process, so a careful balance is necessary.

  • Catalyst Choice and Concentration: The choice and amount of acid catalyst play a significant role. While common strong acids like sulfuric acid or p-toluenesulfonic acid are effective, they can also promote side reactions. The use of solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), can simplify the work-up and may offer better selectivity.[3] The catalyst concentration should be optimized; too little will result in a slow reaction, while too much can lead to increased side products.

  • Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products and promote side reactions. The optimal temperature is usually the reflux temperature of the azeotropic solvent used. The reaction time should also be monitored to ensure it proceeds to completion without significant byproduct formation.

Issue 2: Presence of Significant Amounts of Monoester Impurity

Question: My final product is contaminated with a significant amount of the monoester of 1,4-butanediol and thioglycolic acid. How can I favor the formation of the diester?

Answer:

The formation of the monoester is a common intermediate in this reaction. Incomplete conversion to the diester can be addressed by:

  • Stoichiometry: Ensure that at least two equivalents of thioglycolic acid are used for every equivalent of 1,4-butanediol. A slight excess of thioglycolic acid (e.g., 2.1 to 2.5 equivalents) can help drive the reaction to completion.

  • Reaction Time: Insufficient reaction time is a primary cause of incomplete diesterification. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum diester formation.

  • Effective Water Removal: As with low overall yield, the presence of water will hinder the second esterification step. Ensure your water removal method is efficient throughout the entire course of the reaction.

Issue 3: Discoloration and Presence of Disulfide Impurities

Question: The reaction mixture and the final product have a yellow or brownish tint, and I suspect the formation of disulfide byproducts. What causes this and how can it be prevented?

Answer:

The thiol group (-SH) in thioglycolic acid is susceptible to oxidation, which can lead to the formation of dithiodiglycolic acid and its corresponding esters, resulting in discoloration and impurities.[4] To minimize oxidation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This will minimize the presence of oxygen, which is the primary oxidizing agent.

  • Avoid High Temperatures for Prolonged Periods: While heat is necessary for the reaction, prolonged exposure to high temperatures can accelerate oxidation.

  • Purification of Reactants: Ensure that the thioglycolic acid used is of high purity and has not been stored for extended periods in the presence of air.

  • Work-up Conditions: During the work-up and purification steps, it is also advisable to work under an inert atmosphere where possible and to avoid unnecessary exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for this synthesis?

A1: While traditional acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, solid acid catalysts such as Amberlyst 15 are often preferred.[3] They offer the advantage of being easily filtered off after the reaction, simplifying the purification process and potentially reducing acid-catalyzed side reactions during work-up.

Q2: What is the optimal molar ratio of reactants?

A2: A molar ratio of 1:2.1-2.5 of 1,4-butanediol to thioglycolic acid is generally recommended to ensure complete conversion to the diester and to account for any potential loss of the more volatile thioglycolic acid.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials. Alternatively, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the formation of the monoester and diester over time.

Q4: What are the key safety precautions when working with thioglycolic acid?

A4: Thioglycolic acid is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5][6] It also has a strong, unpleasant odor. Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid breathing the vapors.[5]

  • Have an appropriate spill kit readily available.

Q5: What is a suitable method for purifying the final product?

A5: After the reaction is complete and the catalyst has been removed, the excess thioglycolic acid and solvent can be removed under reduced pressure. The crude product can then be purified by vacuum distillation. Given the relatively high boiling point of the diester, a good vacuum is necessary to prevent thermal decomposition. Column chromatography on silica gel can also be an effective method for separating the diester from the monoester and other impurities.

Experimental Protocol: Synthesis of Acetic Acid, Mercapto-, 1,4-Butanediyl Ester

This protocol provides a general procedure for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials and Equipment
Reagent/EquipmentPurpose
1,4-ButanediolReactant
Thioglycolic AcidReactant
p-Toluenesulfonic acid monohydrateCatalyst
TolueneAzeotropic solvent for water removal
Round-bottom flaskReaction vessel
Dean-Stark apparatusTo remove water
Reflux condenserTo condense solvent vapors
Magnetic stirrer and stir barFor mixing
Heating mantleFor heating the reaction
Nitrogen or Argon gas supplyTo maintain an inert atmosphere
Rotary evaporatorFor solvent removal
Vacuum distillation setupFor purification
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet, add 1,4-butanediol (e.g., 0.1 mol).

    • Add toluene (approximately 100 mL) to the flask.

    • Begin stirring the mixture and purge the system with nitrogen for 10-15 minutes.

  • Addition of Reactants and Catalyst:

    • While maintaining a nitrogen atmosphere, add thioglycolic acid (e.g., 0.22 mol, 2.2 equivalents) to the reaction mixture.

    • Add the acid catalyst, for example, p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).

  • Reaction:

    • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid acid catalyst was used, it can be removed by filtration at this stage.

    • Transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove excess thioglycolic acid. Be cautious as CO₂ evolution may occur.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain the pure Acetic acid, mercapto-, 1,4-butanediyl ester.

Visualizations

Reaction Pathway

G 1,4-Butanediol 1,4-Butanediol Monoester Intermediate Monoester Intermediate 1,4-Butanediol->Monoester Intermediate + Thioglycolic Acid - H2O Thioglycolic Acid (2 eq.) Thioglycolic Acid (2 eq.) Thioglycolic Acid (2 eq.)->Monoester Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Monoester Intermediate Acetic acid, mercapto-, 1,4-butanediyl ester Acetic acid, mercapto-, 1,4-butanediyl ester Monoester Intermediate->Acetic acid, mercapto-, 1,4-butanediyl ester + Thioglycolic Acid - H2O Water (2 eq.) Water (2 eq.)

Caption: Fischer esterification of 1,4-butanediol with thioglycolic acid.

Troubleshooting Logic

G cluster_low_yield Low Yield cluster_impurities Impurities Present start Low Yield or Impurities ly_q1 Incomplete Reaction? start->ly_q1 ly_q2 Equilibrium Issue? start->ly_q2 ly_q3 Catalyst Inefficient? start->ly_q3 imp_q1 Monoester Present? start->imp_q1 imp_q2 Discoloration (Oxidation)? start->imp_q2 ly_a1 Increase reaction time Optimize temperature ly_q1->ly_a1 ly_a2 Ensure efficient water removal Use excess thioglycolic acid ly_q2->ly_a2 ly_a3 Optimize catalyst loading Consider alternative catalyst ly_q3->ly_a3 imp_a1 Increase thioglycolic acid ratio Increase reaction time imp_q1->imp_a1 imp_a2 Use inert atmosphere Avoid prolonged high heat imp_q2->imp_a2

Caption: Troubleshooting flowchart for the synthesis.

References

  • Pirayesh, A., Qolizade, N., Talebi, S., & Salami-Kalajahi, M. (2022). Application of butane-1,4-diyl bis(2-mercaptoacetate) as dithiol prepolymer for preparation of polythiourethane and clay-based nanocomposites. Figshare. [Link]

  • Tomishige, K., et al. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry. [Link]

  • Nowaczyk, J., et al. (2021). Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box-Behnken Design Optimization. PubMed. [Link]

  • ResearchGate. (n.d.). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts. ResearchGate. [Link]

  • PubMed. (2021). Production of 1,4-Butanediol from Succinic Acid Using Escherichia Coli Whole-Cell Catalysis. PubMed. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (n.d.). Reactions showing 1,4-butanediol diglycidyl (BDDGE) ether mediated... ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The chemistry of 4-mercaptoazetidin-2-ones. Part 3. Synthesis of 6-phenoxyacetamido-2-alkylidenepenam-3-carboxylic acids. RSC Publishing. [Link]

  • KCI. (n.d.). A Study on the Esterification Reaction of Succinic Acid and 1,4-butanediol Using an Organic Metal Catalysts. Korea DOI Center. [Link]

  • Digital Commons. (2022). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. ResearchGate. [Link]

  • PubMed. (2016). Synthetic pathway optimization for improved 1,2,4-butanetriol production. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-butanediol bis(glycidyl ether carbonate) (1). ResearchGate. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization. MDPI. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Google APIs. (n.d.). process for purifying a stream comprising 1,4-butanediol. [Link]

  • Google Patents. (n.d.).
  • University of Toronto. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. ResearchGate. [Link]

  • Loba Chemie. (n.d.). THIOGLYCOLIC ACID 80% EXTRA PURE. [Link]

Sources

Preventing oxidation of thiol groups in butane-1,4-diyl bis(2-mercaptoacetate)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiol Stability in Butane-1,4-diyl bis(2-mercaptoacetate)

  • Role: Senior Application Scientist

  • Topic: Prevention of Oxidative Degradation in BDMA

Executive Summary: The Stability Paradox

Butane-1,4-diyl bis(2-mercaptoacetate) (BDMA) is a workhorse crosslinker, particularly in thiol-ene "click" chemistry and polymer stabilization. However, its utility is compromised by a specific structural vulnerability: the


-ester effect .

Unlike simple alkyl thiols (e.g., dodecanethiol), the thiol groups in BDMA are adjacent to ester carbonyls. This electron-withdrawing proximity lowers the thiol pKa (from ~10.5 to ~8.0), significantly increasing the concentration of the thiolate anion (


) at neutral pH. Since the thiolate is the species that reacts with oxygen, BDMA oxidizes roughly 100x faster than standard thiols. 

Furthermore, because BDMA is difunctional , oxidation does not merely create inert dimers; it triggers step-growth polymerization , turning your liquid reagent into an insoluble gel.

The Failure Mechanism (Visualized)

To prevent failure, you must understand the cascade. The diagram below illustrates how trace oxygen transforms your active monomer into a useless crosslinked network.

BDMA_Oxidation Monomer Active BDMA Monomer (Liquid, Clear) Thiolate Thiolate Anion (Reactive Intermediate) Monomer->Thiolate pH > 7.0 Deprotonation Dimer Linear Dimer (Viscosity Increase) Monomer->Dimer Slow air oxidation Thiolate->Dimer O2 / Metal Ions Oxidative Coupling Polymer Crosslinked Polymer (Insoluble Gel/Precipitate) Dimer->Polymer Chain Extension (Runaway Reaction)

Figure 1: The Oxidative Cascade. Note that high pH accelerates the first step, while metal ions catalyze the second.

Storage & Handling Protocols (The "Golden Rules")

Do not treat BDMA like a standard solvent. It requires a Self-Validating Storage System .

A. The Storage Environment
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation: Lowering temp slows radical formation and oxidative coupling kinetics.
Atmosphere Argon (Sparged)Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is acceptable but less effective for open vials.
Container Amber Glass + SeptumBlocks UV light (which generates thiyl radicals) and allows needle access without exposing the bulk liquid to air.
Additives TCEP (See below)Active scavenging of dissolved oxygen and reversal of disulfide bonds.
B. The Stabilizer Strategy: TCEP vs. DTT

CRITICAL WARNING: Do NOT use Dithiothreitol (DTT) or


-Mercaptoethanol (BME) to stabilize BDMA.
  • The Risk: DTT and BME are nucleophilic thiols. They can attack the ester linkage of BDMA via transesterification , cleaving your molecule and destroying its stoichiometry.

  • The Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2]

    • Why: TCEP contains no thiols (phosphorus-based), works at acidic pH (where BDMA is stable), and is irreversible.

Protocol: Add solid TCEP·HCl directly to your BDMA stock solution to a final concentration of 5–10 mM . It will settle at the bottom; this is fine. It acts as a "sacrificial anode," keeping the supernatant reduced.

Troubleshooting Guide (FAQ)

Q1: My BDMA has turned cloudy/milky. Can I filter it and use it?

  • Diagnosis: Cloudiness indicates the formation of insoluble oligomers (early-stage polymerization).

  • Action: Discard. Filtration removes the visible solids, but the liquid phase likely contains soluble dimers and trimers. Using this will throw off your stoichiometry (e.g., in click chemistry), leading to incomplete curing or weak mechanical properties.

Q2: The liquid smells "less sulfurous" than usual. Is this good?

  • Diagnosis: Bad sign. Free thiols have a characteristic stench. Disulfides often have a muted or different odor. Loss of smell suggests significant oxidation.

  • Action: Perform an Ellman’s Assay (see Section 5) to quantify active thiol content.

Q3: Can I use DMSO as a solvent for my reaction?

  • Diagnosis: High Risk. DMSO is a mild oxidant. At high temperatures or long storage times, DMSO facilitates the oxidation of thiols to disulfides.

  • Action: Use DMF or Acetonitrile if possible. If DMSO is required, use fresh, anhydrous DMSO and sparge with Argon for 15 minutes immediately before use.

Q4: I need to remove the TCEP before my click reaction. How?

  • Answer: You usually don't need to. TCEP does not interfere with radical thiol-ene or Michael addition reactions. However, if you are doing metal-catalyzed coupling, TCEP might chelate the catalyst. In that case, perform a rapid aqueous extraction (BDMA is immiscible with water; TCEP is water-soluble).

Analytical Validation: Modified Ellman’s Assay

Standard Ellman’s protocols assume water solubility.[3] BDMA is hydrophobic. Use this modified protocol to verify your reagent quality.

Materials:

  • Ellman’s Reagent (DTNB)[3][4][5][6]

  • Reaction Buffer: 0.1M Sodium Phosphate, 1mM EDTA, pH 8.0

  • Solvent: Methanol or DMSO

Workflow:

  • Stock Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.

  • Sample Prep: Dissolve 2 µL of your BDMA in 998 µL of Methanol (not buffer, to prevent precipitation).

  • Reaction: Mix 50 µL of DTNB Stock + 100 µL Reaction Buffer + 850 µL Water. Add 10 µL of your Sample Prep.

  • Measurement: Incubate 15 mins at Room Temp. Measure Absorbance at 412 nm .[3][4][5][6][7]

  • Calculation:

    
    
    Target: Theoretical thiol concentration for pure BDMA is ~8.4 M (Density ~1.2 g/mL, MW 238.3).
    

Rescue Protocol (Emergency Only)

If you have a large, valuable batch that has partially oxidized (viscous but not gelled), you can attempt a chemical reduction.

Rescue_Protocol Start Oxidized BDMA (Viscous Oil) Step1 1. Dissolve in DCM (Dichloromethane) Start->Step1 Step2 2. Add Aqueous TCEP (0.1M) (Acidic pH is safe for ester) Step1->Step2 Step3 3. Vigorously Stir (Biphasic Reduction) - 2 Hours Step2->Step3 Step4 4. Phase Separation (Discard Aqueous Top Layer) Step3->Step4 Step5 5. Dry Organic Layer (MgSO4 + Rotovap) Step4->Step5 End Recovered BDMA Step5->End

Figure 2: Biphasic Reduction Workflow. This method uses the immiscibility of BDMA and water to wash away the TCEP and oxidized byproducts.

References

  • Ellman, G. L. (1959).[4][5] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.[5]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[8][9] Angewandte Chemie International Edition, 49(9), 1540–1573.

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[10] The Journal of Organic Chemistry, 56(8), 2648–2650.

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide.

Sources

Troubleshooting guide for thiol-ene reactions with "Acetic acid, mercapto-, 1,4-butanediyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiol-ene reactions. This guide is specifically tailored to address common challenges and questions encountered when using Acetic acid, mercapto-, 1,4-butanediyl ester , also known as 1,4-Butanediol bis(mercaptoacetate) , in photopolymerization and other "click" chemistry applications.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your experiments are successful, repeatable, and robust.

Introduction to the System

The thiol-ene reaction is a powerful and versatile "click" reaction that forms a stable thioether bond from a thiol and an alkene, typically initiated by UV light in the presence of a photoinitiator.[3] This reaction is prized for its high efficiency, mild reaction conditions, and lack of by-products.[3] Your core dithiol, 1,4-Butanediol bis(mercaptoacetate), is an excellent reactant for creating cross-linked polymer networks or for functionalizing materials.[1]

However, like any chemical process, success lies in the details. This guide will walk you through the most common pitfalls and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my thiol-ene reaction not curing or showing incomplete conversion?

This is the most common issue and can stem from several root causes. Let's break them down logically.

Most Probable Cause: Oxygen Inhibition The radical-mediated thiol-ene reaction is notoriously sensitive to inhibition by molecular oxygen.[4] Oxygen is a radical scavenger that reacts with the initiating radicals and the propagating carbon-centered radicals, forming non-reactive peroxy radicals.[5] This terminates the polymerization chain reaction, especially at the surface exposed to air.[4]

Solutions:

  • De-gassing: Before initiating the reaction, thoroughly de-gas your monomer mixture. This can be achieved by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-30 minutes.[6] For highly sensitive applications, perform several freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct the curing process under a continuous flow of inert gas to prevent atmospheric oxygen from diffusing back into the reaction mixture.

  • Formulation Additives: Amines and other specialized additives can be included in the formulation to consume oxygen, though they may have other effects like yellowing.[5] Thiol-ene systems are inherently more resistant to oxygen inhibition than acrylate systems, but it is still a critical factor.[7]

Other Potential Causes & Solutions:

Probable CauseScientific Explanation & Recommended Solution
Incorrect Photoinitiator or Concentration The photoinitiator must have an absorption spectrum that overlaps with the emission spectrum of your UV lamp (typically 320-400 nm).[8] If the concentration is too low, not enough primary radicals will be generated to initiate the reaction efficiently.[7][9] Conversely, if it's too high, a "light screening" effect can occur, where the surface absorbs all the light, preventing curing of the bulk material.[10] Solution: Start with a photoinitiator concentration of 0.1-1.0 mol% relative to the functional groups and optimize from there.[6] See the protocol below for an optimization experiment.
Mismatched Light Source Your UV lamp's wavelength and intensity are critical. A lamp emitting at 365 nm will not effectively activate a photoinitiator that absorbs maximally at 254 nm. Solution: Verify the emission spectrum of your lamp and the absorption spectrum of your chosen photoinitiator (e.g., DMPA, TPO). Ensure the light intensity is sufficient; a typical starting point is 10 mW/cm².[7][9]
Incorrect Stoichiometry The thiol-ene reaction proceeds most efficiently with a 1:1 molar ratio of thiol groups to ene (alkene) groups.[6] A significant excess of one reactant will result in unreacted functional groups in the final product, leading to poor network formation and altered material properties. Solution: Carefully calculate and measure the molar quantities of your 1,4-Butanediol bis(mercaptoacetate) and your ene-containing reactant to ensure a 1:1 functional group ratio.
Inhibitors in Reagents Many commercially available alkenes (e.g., styrenes, acrylates) are shipped with radical inhibitors (like MEHQ) to prevent polymerization during storage. These must be removed. Solution: Pass your alkene reagent through a column of basic alumina to remove the inhibitor immediately before use.
Q2: The surface of my cured material is tacky. What's wrong?

A tacky or sticky surface is almost always a direct result of oxygen inhibition .[5] While the bulk of your material may have cured successfully, the surface in direct contact with air experiences the highest concentration of oxygen, which terminates the polymerization, leaving an uncured, monomer-rich layer.[4][11]

Primary Solutions:

  • Improve Inerting: The most effective solution is to enhance the exclusion of oxygen. Curing under a nitrogen or argon blanket is the industry standard.

  • Use a Barrier Film: For thin films, applying a transparent barrier (like a glass slide or a clear polymer film) on top of the liquid resin before curing can effectively block oxygen from the surface.

  • Increase Light Intensity: A higher intensity UV exposure can generate radicals at a faster rate, helping to overcome the inhibitory effect of oxygen. However, this can also lead to increased shrinkage and stress.

Q3: How do I choose the right photoinitiator for my system?

Choosing the correct photoinitiator is critical and depends on your light source and experimental constraints (e.g., biocompatibility). Photoinitiators are broadly classified into two types.

  • Type I (Cleavage): These initiators, like DMPA and TPO, undergo homolytic cleavage upon UV exposure to form two radical species. They are generally very efficient.[8]

  • Type II (Abstraction): These initiators, like benzophenone, require a co-initiator (e.g., an amine) from which they abstract a hydrogen atom to generate the initiating radical.[8]

Selection Guide:

PhotoinitiatorCommon Wavelength (nm)Key Characteristics
DMPA (2,2-Dimethoxy-2-phenylacetophenone)~340-365Very common, efficient, and cost-effective. A good starting point for many applications.[6][8]
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)~365-405Excellent for pigmented systems as it absorbs at longer wavelengths, allowing for deeper light penetration.
Irgacure 2959 ~275-365Often used in biomedical applications due to its lower cytotoxicity when used in hydrogel formation.
LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)~365-400Highly efficient water-soluble initiator, excellent for hydrogel and biologic encapsulation applications.[7][9]

Causality: The choice is dictated by quantum mechanics; the initiator molecule must be able to absorb a photon of the specific energy (wavelength) your lamp provides to move to an excited state that can then generate radicals. Mismatching the lamp and initiator is like having a key for the wrong lock.

Experimental Protocols & Workflows

Protocol 1: Baseline Photoinitiated Thiol-Ene Reaction

This protocol provides a starting point for a typical cross-linking polymerization.

Materials:

  • 1,4-Butanediol bis(mercaptoacetate) (Thiol)

  • An appropriate di-functional alkene (e.g., Diallyl ether) (Ene)

  • Photoinitiator (e.g., DMPA)

  • Degassed solvent (if required, e.g., THF or Acetonitrile)[6]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Stoichiometry Calculation: Calculate the mass of the Thiol and Ene required to achieve a 1:1 molar ratio of thiol-to-ene functional groups.

  • Reagent Preparation: In a clean, dry quartz or glass vial, combine the calculated amounts of the Thiol and Ene. If using a solvent, add it at this stage.

  • Initiator Addition: Add the photoinitiator. A typical starting concentration is 0.5 mol% with respect to the thiol functional groups. Ensure it dissolves completely.

  • De-gassing: Seal the vial with a septum and purge the solution by bubbling Argon or Nitrogen through it for 20 minutes to remove dissolved oxygen.[6]

  • Curing: Place the vial under a UV lamp (e.g., 365 nm) with a defined intensity. Irradiate for a set time (e.g., 5-15 minutes). The optimal time will require testing.

  • Analysis: Assess the cure state. The material should be solid and tack-free. For quantitative analysis, use FTIR to monitor the disappearance of the thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1640 cm⁻¹) peaks.

Diagram: Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and solving common issues in thiol-ene reactions.

TroubleshootingWorkflow Start Problem: Incomplete or No Cure Check_O2 Is the system thoroughly de-gassed and under an inert atmosphere? Start->Check_O2 Check_PI Is the Photoinitiator (PI) correct for the UV lamp wavelength? Check_O2->Check_PI Yes Sol_O2 Solution: Improve de-gassing procedure. Use N2/Ar blanket during cure. Check_O2->Sol_O2 No Check_Stoich Is the Thiol:Ene functional group ratio exactly 1:1? Check_PI->Check_Stoich Yes Sol_PI Solution: Match PI to lamp spectrum. Optimize PI concentration (0.1-1.0 mol%). Check_PI->Sol_PI No Check_Inhibitor Was the 'ene' monomer purified to remove inhibitors? Check_Stoich->Check_Inhibitor Yes Sol_Stoich Solution: Recalculate and re-weigh monomers carefully. Check_Stoich->Sol_Stoich No Sol_Inhibitor Solution: Pass 'ene' through basic alumina column. Check_Inhibitor->Sol_Inhibitor No Success Reaction Successful Check_Inhibitor->Success Yes Sol_O2->Success Sol_PI->Success Sol_Stoich->Success Sol_Inhibitor->Success

Caption: A logical workflow for troubleshooting incomplete thiol-ene reactions.

Diagram: Radical-Mediated Thiol-Ene Reaction Mechanism

Understanding the mechanism is key to understanding why things go wrong. The reaction is a radical chain process.[12]

ThiolEneMechanism cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation Cycle cluster_Termination 3. Termination PI Photoinitiator (PI) Radical Primary Radical (R•) PI->Radical UV Light (hν) Thiol Thiol (R'-SH) Radical->Thiol Chain Transfer Thiyl_Radical Thiyl Radical (R'-S•) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Regenerates Product Thioether Product Ene Ene (C=C) Carbon_Radical Carbon Radical (R'-S-C-C•) Ene->Carbon_Radical Thiyl_Radical->Ene Addition Carbon_Radical->Thiol H-Abstraction Carbon_Radical->Product Oxygen Oxygen (O2) Peroxy Peroxy Radical (ROO•) (Inactive) Oxygen->Peroxy Carbon_Radical2 Carbon Radical Carbon_Radical2->Oxygen

Caption: The radical-mediated mechanism of the thiol-ene "click" reaction.

References
  • Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. (2020). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Thiol-ene reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. (2012). NIH. Retrieved January 30, 2026, from [Link]

  • Thiol-ene reaction mechanisms. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Thiol–Ene Reaction of 1-Azabuta-1,3-dienes in Synthesis of Functionalized α-Amino Ketones and Fused Aziridines. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Thiol-Ene Photopolymerization and 3D Printing of Non-Modified Castor Oil Containing Bio-Based Cellulosic Fillers. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. (2012). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Limitations of Radical Thiol-ene Reactions for Polymer-Polymer Conjugation. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Highly stable thiol–ene systems: from their structure–property relationship to DLP 3D printing. (2018). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. (2021). MDPI. Retrieved January 30, 2026, from [Link]

  • An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech. Retrieved January 30, 2026, from [Link]

  • Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. (2020). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • What is the disadvantages/limitation of thiol-ene / thiol-yne reaction in bioapplication?. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Controlled Radical Polymerization in the Presence of Oxygen. (n.d.). Retrieved January 30, 2026, from [Link]

  • How to Reduce the Effects of Oxygen Inhibition. (n.d.). Bomar. Retrieved January 30, 2026, from [Link]

  • 1,4 Butanediol, Technical Grade, Liquid, 450 lb Drum. (n.d.). Univar Solutions. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: 1,4-Butanediol Bis(thioglycolate) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are working with 1,4-butanediol bis(thioglycolate) (BBTG) , you are likely utilizing it as a crosslinker in thiol-ene photopolymerization, hydrogel synthesis, or high-refractive-index optical coatings.

The Challenge: BBTG is a diester-dithiol. It possesses a "dual-threat" instability profile:

  • Oxidative Instability: The terminal thiol (-SH) groups are prone to oxidative coupling, forming disulfide bridges (–S–S–) which leads to oligomerization and eventual gelation.

  • Hydrolytic Instability: The internal ester linkages are susceptible to hydrolysis, particularly in the presence of moisture and trace acids, leading to chain scission.

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic storage strategy to maintain >98% purity and functional titer.

Module 1: Mechanisms of Degradation

To prevent degradation, you must understand the enemy. The following diagram illustrates the two primary failure modes of BBTG during storage.

BBTG_Degradation BBTG Fresh BBTG (Diester-Dithiol) Disulfide Disulfide Oligomers (Viscosity Increase/Gelation) BBTG->Disulfide Oxidation (-2H) Hydrolysis Hydrolysis Products (1,4-Butanediol + Thioglycolic Acid) BBTG->Hydrolysis Ester Cleavage Oxygen Atmospheric O2 Oxygen->Disulfide Moisture H2O (Humidity) Moisture->Hydrolysis Autocatalysis Acid Autocatalysis (Accelerates Breakdown) Hydrolysis->Autocatalysis Releases Acid Autocatalysis->Hydrolysis Feedback Loop

Figure 1: The dual degradation pathways of BBTG. Note the autocatalytic feedback loop caused by hydrolysis, where generated acid accelerates further ester breakdown.

Module 2: The "Inert-Cryo" Storage Protocol

Standard: Maintain purity >95% for 12 months. Principle: Minimize thermodynamic energy (Temperature) and remove chemical reactants (Oxygen/Water).

Step-by-Step Storage Workflow
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Reduces kinetic energy, slowing both oxidation and hydrolysis rates significantly.
Atmosphere Argon (Preferred) or Nitrogen Displaces oxygen. Argon is heavier than air, forming a better "blanket" over the liquid surface than Nitrogen.
Container Amber Glass + Septum Cap Amber glass blocks UV (which generates free radicals). Septum caps allow needle extraction without exposing the bulk liquid to air.
Desiccant Secondary Containment Store the bottle inside a secondary jar containing activated silica gel or molecular sieves to scavenge ambient moisture.
The "Aliquot Strategy" (Critical for Daily Users)

Repeatedly opening a cold bottle introduces condensation (water).

  • Thaw: Allow the stock bottle to reach room temperature before opening (prevents condensation on the liquid surface).

  • Dispense: Under an inert gas stream, aliquot the stock into single-use amber vials (e.g., 5mL).

  • Seal: Purge headspace with Argon and seal immediately.

  • Refreeze: Store aliquots at 2-8°C. Use one vial at a time to protect the main stock.

Module 3: Troubleshooting & FAQs

Q1: My BBTG has turned from a thin liquid to a viscous syrup. Can I still use it?
  • Diagnosis: Oxidative Polymerization.

  • Mechanism: Oxygen exposure has caused disulfide bridging (–S–S–) between molecules, effectively starting the polymerization process before you added your "ene" monomer.

  • Action: Discard. The stoichiometry of your reaction will be compromised. There is no simple way to reverse this in a formulation setting.

Q2: The liquid smells sharp, like vinegar, rather than the usual sulfur/skunk odor.
  • Diagnosis: Ester Hydrolysis.

  • Mechanism: Moisture has cleaved the ester bond, releasing Thioglycolic Acid (sharp, acidic odor) and 1,4-Butanediol.

  • Action: Check pH. If significantly acidic (pH < 4 on wet pH paper), the purity is compromised. This will interfere with base-catalyzed thiol-ene reactions.

Q3: Can I store BBTG mixed with my "Ene" monomer (e.g., PEG-DA)?
  • Answer: No.

  • Reasoning: Thiol-ene systems are prone to "dark reaction" (spontaneous reaction) even without a photoinitiator, driven by trace radicals or thermal energy.

  • Exception: If you must premix, you must add a radical inhibitor (e.g., Pyrogallol or BHT) and an acid stabilizer (e.g., Phosphoric acid), but this alters the reaction kinetics.

Module 4: Quality Control (Self-Validation)

Before committing valuable substrates to a reaction, validate your BBTG integrity.

Method A: The Ellman’s Assay (Quantitative)

Best for determining precise thiol titer.

  • Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[1]

  • Reaction: Reacts with free thiols to release TNB (yellow color).

  • Measurement: Absorbance at 412 nm.

  • Calculation: Compare against a standard curve of pure Cysteine or fresh BBTG.

  • Pass Criteria: >95% theoretical thiol content.

Method B: The Iodine Titration ( Rapid/Rough )

Best for quick "Go/No-Go" checks.

  • Setup: Dissolve BBTG sample in ethanol/water. Add starch indicator.

  • Titrate: Add 0.1N Iodine solution dropwise.

  • Endpoint: Solution turns blue/black and persists.

  • Logic: Iodine oxidizes thiols to disulfides. If the blue color appears immediately, you have no active thiols (bad). If it consumes iodine stoichiometrically, your titer is good.

References

  • TCI Chemicals. (n.d.). Product Specification: 1,4-Butanediol Bis(thioglycolate).[2][3][4] Retrieved from

  • Ellman, G. L. (1959).[5][6] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. (Standard protocol for thiol quantification).[1][5][6][7]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. (Review of thiol-ene stability and dark reactions).
  • Esfandiari, P., Ligon, S. C., et al. (2013). Efficient Stabilization of Thiol-ene Formulations in Radical Photopolymerization. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Avoiding discoloration in polymers crosslinked with "Acetic acid, mercapto-, 1,4-butanediyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiol-ene crosslinking systems. This resource is specifically designed to address a common yet challenging issue: discoloration in polymers crosslinked with Acetic acid, mercapto-, 1,4-butanediyl ester (CAS 10193-95-0). Our goal is to provide you with the foundational knowledge, actionable troubleshooting protocols, and preventative strategies to ensure the color stability and integrity of your materials.

Frequently Asked Questions (FAQs)
Q1: What is "Acetic acid, mercapto-, 1,4-butanediyl ester" and why is it used?

"Acetic acid, mercapto-, 1,4-butanediyl ester," also known as 1,4-Butanediol bis(thioglycolate), is a dithiol crosslinking agent.[1][2] Its molecular structure features two thiol (-SH) groups, which can readily react with polymers containing "ene" functional groups (carbon-carbon double bonds) via a thiol-ene click reaction. This reaction is highly efficient and proceeds via a step-growth mechanism, which helps in forming uniform polymer networks with desirable properties like low shrinkage and improved mechanical strength.[3]

View Chemical Structure

Caption: Molecular structure of the dithiol crosslinker.

Q2: What are the primary causes of yellowing or discoloration in my crosslinked polymer?

Discoloration, often seen as yellowing, is a sign of polymer degradation.[4][5] It occurs when chemical changes within the polymer matrix lead to the formation of "chromophores"—molecular structures that absorb visible light.[5] For thiol-ene systems, the primary culprits are:

  • Thermal Oxidation: High temperatures during processing or long-term heat exposure can initiate free-radical chain reactions.[4] Oxygen attacks the polymer backbone, leading to the formation of hydroperoxides and, eventually, carbonyl groups (C=O), which are strong chromophores.[5] Thiol-containing compounds can be particularly susceptible to oxidation.

  • Photo-Oxidation (UV Degradation): Exposure to UV radiation, even from ambient lab lighting, can break chemical bonds and generate free radicals, initiating a degradation cascade similar to thermal oxidation.[6]

  • Residual Impurities: Trace amounts of metal ions (e.g., iron, copper) left over from synthesis or processing can act as catalysts, dramatically accelerating oxidative degradation reactions.[7]

  • Side Reactions & Thiol Instability: Thiol-ene formulations can have limited shelf-life stability.[3] Spontaneous reactions can occur in the absence of an initiator, and side reactions, such as thiol-disulfide exchange, can lead to network rearrangements and the formation of color bodies, especially under thermal stress.[8]

G Initiation Initiation (Heat, UV Light, Metal Ions) Polymer Polymer Chain (R-H) Initiation->Polymer H abstraction Radical Alkyl Radical (R•) Polymer->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Propagation) Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H (Propagation) Antioxidant1 Primary Antioxidant (e.g., Hindered Phenol) Radical Scavenger Peroxy->Antioxidant1 Interception Degradation Chain Scission & Crosslinking Hydroperoxide->Degradation Decomposition Chromophores Chromophore Formation (e.g., Carbonyls C=O) Hydroperoxide->Chromophores Antioxidant2 Secondary Antioxidant (e.g., Phosphite) Peroxide Decomposer Hydroperoxide->Antioxidant2 Decomposition to non-radical products Discoloration DISCOLORATION (YELLOWING) Degradation->Discoloration Chromophores->Discoloration

Caption: Oxidative degradation pathway and points of antioxidant intervention.

Troubleshooting & Prevention Guide
Q3: How can I proactively prevent discoloration during my experiments?

Prevention is the most effective strategy. The key is to inhibit the initiation of degradation from the very beginning.

  • Atmosphere Control: Whenever possible, conduct high-temperature curing or processing steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, a key ingredient for oxidative degradation.[4]

  • Temperature Management: Avoid excessive temperatures or prolonged residence times at elevated temperatures during processing.[6] Use the minimum temperature required for efficient crosslinking. The thermal degradation of thiol-ene polymers often begins at specific temperatures which can be determined by thermogravimetric analysis (TGA).[9][10]

  • Light Protection: Protect the pre-polymer formulation and the final cured material from direct sunlight and UV sources. Use amber vials or UV-blocking films.[6]

  • Purity of Reagents: Ensure all monomers, crosslinkers, and other components are of high purity. If suspected, use purification techniques to remove metallic impurities that can catalyze degradation.[7]

  • Incorporate a Stabilization Package: The single most effective method is to add antioxidants and stabilizers to your formulation before crosslinking. Antioxidants cannot repair a damaged polymer, so they must be present from the start.[6]

Q4: Which antioxidants or stabilizers should I use, and how do they work?

No single antioxidant can solve all problems.[11] A synergistic blend of primary and secondary antioxidants is typically required for comprehensive protection.[4][6][12]

  • Primary Antioxidants (Radical Scavengers): These are the first line of defense. They are "chain-breaking" antioxidants that donate a hydrogen atom to neutralize reactive peroxy radicals (ROO•), stopping the degradation cycle.[4] Sterically hindered phenols are the most common type.

  • Secondary Antioxidants (Peroxide Decomposers): These additives target hydroperoxides (ROOH), which are unstable byproducts of oxidation. They decompose hydroperoxides into stable, non-radical products, preventing them from breaking down into more radicals that fuel the degradation process.[4] Phosphites and certain thioesters are excellent choices.

Stabilizer Type Class Example Mechanism of Action Primary Use Case Typical Loading (%)
Primary Antioxidant Hindered Phenols (e.g., BHT, Irganox® 1010)Donates H atom to neutralize free radicals (ROO•)[4]Long-term thermal stability0.05 - 0.5
Secondary Antioxidant Phosphites / Phosphonates (e.g., Irgafos® 168)Decomposes hydroperoxides (ROOH) into non-radical products[4]Melt processing stability, color protection0.05 - 0.5
Thioesters ThioethersAlso acts as a hydroperoxide decomposerHigh-temperature applications0.1 - 0.5
UV Stabilizer Hindered Amine Light Stabilizers (HALS)Scavenges free radicals specifically generated by UV exposureProtection against photo-degradation0.1 - 1.0

Note: Always consult supplier datasheets for optimal loading levels and compatibility.

Experimental Protocols & Advanced Troubleshooting
Q5: I already have a discolored polymer. How can I diagnose the cause?

A systematic approach is necessary to pinpoint the root cause. This workflow can help guide your investigation.

G Start Discoloration Observed Q1 Did discoloration appear during high-temp processing? Start->Q1 A1_Yes Likely Thermal Oxidation Q1->A1_Yes Yes A1_No Q1->A1_No No Q2 Was the material exposed to UV light? A1_No->Q2 A2_Yes Likely Photo-Oxidation Q2->A2_Yes Yes A2_No Q2->A2_No No Q3 Are there variations between batches? A2_No->Q3 A3_Yes Suspect Raw Material Impurities or Contamination Q3->A3_Yes Yes A3_No Q3->A3_No No End Consider inherent instability of the formulation. Review stabilizer package. A3_No->End

Caption: A decision tree for troubleshooting the root cause of discoloration.

Q6: What analytical techniques can confirm the cause of discoloration?

For in-depth analysis, several instrumental techniques are invaluable:

  • UV-Vis Spectroscopy: This is a primary tool for quantifying color.[13] By measuring the absorbance of visible light, you can objectively track changes in yellowness (e.g., using the Yellowness Index, YI) and assess the effectiveness of stabilizers.

  • FTIR and Raman Spectroscopy: These techniques identify chemical functional groups.[14][15] An increase in the carbonyl (C=O) absorption peak in an FTIR spectrum of an aged sample is strong evidence of oxidation.[5]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for detecting trace metal impurities that could be catalyzing degradation.[7]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, allowing you to determine the onset temperature of thermal degradation for your polymer.[9][10][15]

Q7: Can you provide a protocol for testing a stabilizer package?

Absolutely. This protocol outlines a systematic approach to evaluating the effectiveness of different antioxidant blends.

Objective: To determine the optimal stabilizer package to prevent thermal discoloration during curing.

Materials:

  • Your base polymer with "ene" functionality.

  • Crosslinker: Acetic acid, mercapto-, 1,4-butanediyl ester.

  • Photo or thermal initiator (as required by your system).

  • Candidate Stabilizers (Example):

    • Primary Antioxidant: Hindered Phenol (e.g., Irganox® 1010)

    • Secondary Antioxidant: Phosphite (e.g., Irgafos® 168)

  • Solvent (if required for mixing).

Procedure:

  • Formulation Preparation: Prepare four formulations as outlined in the table below. Ensure all additions are calculated as weight percent (wt%) of the total resin (polymer + crosslinker).

    • Control (Formulation A): No stabilizer.

    • Formulation B: Primary antioxidant only.

    • Formulation C: Secondary antioxidant only.

    • Formulation D: Synergistic blend of primary and secondary antioxidants.

Component Formulation A (Control) Formulation B Formulation C Formulation D (Blend)
PolymerX gX gX gX g
CrosslinkerY gY gY gY g
InitiatorZ gZ gZ gZ g
Primary AO 0 wt%0.2 wt%0 wt%0.1 wt%
Secondary AO 0 wt%0 wt%0.2 wt%0.1 wt%
  • Mixing: Ensure each formulation is mixed thoroughly until homogenous. If using a solvent, ensure it is fully removed before curing (if applicable).

  • Curing:

    • Cast each formulation into a mold of uniform thickness (e.g., a thin film or a 2 mm thick sheet).

    • Cure all samples simultaneously using your standard thermal curing protocol (e.g., 120°C for 1 hour). To perform an accelerated aging test, you can use a higher temperature or longer duration.

    • Crucially, prepare a second set of samples to keep as uncured references for color comparison.

  • Analysis:

    • Visual Inspection: Immediately after curing, visually compare the color of all samples against a white background.

    • Colorimetry/Spectrophotometry: Use a spectrophotometer to measure the color of each cured sample.[16][17] Quantify the Yellowness Index (YI) according to ASTM E313.

    • Data Interpretation: Compare the YI values. A lower YI indicates less discoloration and better stability. You will likely find that Formulation D, with the synergistic blend, provides the lowest YI value, demonstrating the most effective stabilization.[4][6]

References
  • Colortech Inc. (n.d.). Antioxidants for Plastics: Vitamins for Your Polymers. Colortech. Retrieved February 11, 2026, from [Link]

  • Chitec. (n.d.). Six Causes of Plastic Yellowing Part 4: Additives and Impurities. Chitec. Retrieved February 11, 2026, from [Link]

  • 3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. 3V Sigma USA. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). EP2878613B1 - Stabilizer for thiol-ene compositions.
  • PubChem. (n.d.). Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • RadTech. (n.d.). Advanced Applications of Thiol-Ene Formulations. RadTech. Retrieved February 11, 2026, from [Link]

  • HunterLab. (2023, January 9). Color Analysis for Plastic & Polymer Additives in Production. HunterLab. Retrieved February 11, 2026, from [Link]

  • Chen, H., et al. (2022). Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. MDPI. Retrieved February 11, 2026, from [Link]

  • Zhu, S., et al. (2019). Flame Retardancy and Thermal Degradation Behaviors of Thiol-Ene Composites Containing a Novel Phosphorus and Silicon-Containing Flame Retardant. MDPI. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). Thiol-ene Eugenol Polymer Networks with Chemical Degradation, Thermal Degradation and Biodegradability. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Asmussen, S. V., & Vallo, C. I. (2017). Thermal degradation of visible-light-cured thiol-methacrylate networks photoactivated with Camphorquinone. CONICET. Retrieved February 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Suspension “click” polymerizations: thiol-ene polymer particles prepared with natural gum stabilizers. Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2013, October). Efficient Stabilization of Thiol-ene Formulations in Radical Photopolymerization. ResearchGate. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, October 13). Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. ResearchGate. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2022, May). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Agilent. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Agilent. Retrieved February 11, 2026, from [Link]

  • MDPI. (n.d.). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. MDPI. Retrieved February 11, 2026, from [Link]

  • Testex. (2025, September 23). Why Do Polymer Materials Turn Yellow?. Testex. Retrieved February 11, 2026, from [Link]

  • ACS Omega. (2023, June 20). Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review. ACS Publications. Retrieved February 11, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester. CAS. Retrieved February 11, 2026, from [Link]

  • PMC. (2023, June 20). Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Discoloration mechanism of polymer surface in contact with air–water interface. ResearchGate. Retrieved February 11, 2026, from [Link]

  • LDRD Annual Report. (n.d.). Why Do Polymers Turn Yellow? Monitoring Polymer Aging with Time-Resolved Photoluminescence. Lawrence Livermore National Laboratory. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 5). The effect of metal catalyst on the discoloration of poly(ethylene terephthalate) in thermo-oxidative degradation. ResearchGate. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Acetic acid, mercapto-, dodecyl ester. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2012, August 6). Redox and thiol-ene cross-linking of mercapto poly(ε-caprolactone) for the preparation of reversible degradable elastomeric materials. ResearchGate. Retrieved February 11, 2026, from [Link]

  • PMC. (2025, May 9). Highlighting the Influence between Physical and Chemical Cross-Linking in Dynamic Hydrogels for Two-Photon Micropatterning. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Dithiol Crosslinkers: A Comparative Analysis of Acetic acid, mercapto-, 1,4-butanediyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Dithiol Crosslinkers in Modern Biomaterials and Drug Delivery

In the landscape of advanced materials and therapeutics, the ability to form and break covalent bonds with precision is paramount. Dithiol crosslinkers are a class of molecules that serve as powerful tools for creating redox-sensitive linkages, primarily through the formation of disulfide bonds. These bonds are the linchpins in a wide array of applications, from stabilizing therapeutic proteins and forming responsive hydrogels for drug delivery to probing protein-protein interactions.[1][2]

The fundamental mechanism involves a thiol-disulfide exchange reaction, where the thiol groups (-SH) of the crosslinker react with each other or with cysteine residues in proteins to form a disulfide bond (-S-S-).[1][3] The utility of these crosslinkers is often defined by their inherent chemical characteristics: the length and flexibility of their spacer arm, the reactivity of their thiol groups, and the stability of the resulting disulfide bond. A key feature for many biomedical applications is the reversibility of this bond. The disulfide linkage is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space, which has a high concentration of glutathione.[4] This stimulus-responsive behavior makes dithiol-crosslinked systems ideal for targeted drug release.[4]

This guide provides a comparative analysis of Acetic acid, mercapto-, 1,4-butanediyl ester (BAME), a diester-containing dithiol, against other widely used dithiol crosslinkers. We will delve into their chemical properties, performance characteristics, and the rationale behind selecting the optimal crosslinker for specific research and development applications.

Featured Crosslinker: Acetic acid, mercapto-, 1,4-butanediyl ester (BAME)

Chemical Structure and Intrinsic Properties:

BAME, also known as 1,4-butanediyl di(mercaptoacetate), is a homobifunctional crosslinker characterized by two terminal thiol groups connected by a 4-carbon spacer that includes two ester linkages.

  • Spacer Arm: The butanediyl ester core provides a flexible spacer of intermediate length. This flexibility can be advantageous in applications requiring the bridging of domains without imposing significant conformational strain.

  • Ester Functionality: The most distinguishing feature of BAME is its ester linkages. These bonds are susceptible to hydrolysis under acidic or basic conditions and, more importantly, can be cleaved by cellular esterases. This provides an additional, biologically relevant cleavage mechanism beyond the redox-sensitivity of the disulfide bond itself.

  • Reactivity: The thiol groups on BAME are primary thiols, exhibiting reactivity profiles suitable for forming disulfide bonds under mild, slightly alkaline conditions (pH 7-8), where the thiolate anion is more readily formed.

The dual-cleavage potential (redox and enzymatic) of materials crosslinked with BAME makes it a particularly interesting candidate for advanced drug delivery systems, where multi-stimuli responsiveness can lead to more controlled and targeted release profiles.

Comparative Analysis: BAME vs. Archetypal Dithiol Crosslinkers

The selection of a dithiol crosslinker is a critical experimental choice dictated by the desired properties of the final construct. Here, we compare BAME to three other dithiols with distinct structural features: the classic reducing agent Dithiothreitol (DTT), the short and rigid 1,2-Ethanedithiol, and the simple aliphatic 1,4-Butanedithiol.

FeatureAcetic acid, mercapto-, 1,4-butanediyl ester (BAME) Dithiothreitol (DTT) 1,2-Ethanedithiol 1,4-Butanedithiol
Molecular Formula C8H14O4S2C4H10O2S2C2H6S2C4H10S2
Molecular Weight 238.33 g/mol 154.25 g/mol 94.20 g/mol 122.27 g/mol
Spacer Arm Length ~12.5 Å~3.9 Å~3.8 Å~6.3 Å
Key Structural Feature Ester linkages; flexible C4 chainHydroxyl groups; forms stable 6-membered ringShort, flexible C2 chainFlexible C4 alkyl chain
Cleavage Mechanism Redox (Disulfide); Enzymatic/pH (Ester)Redox (Disulfide) onlyRedox (Disulfide) onlyRedox (Disulfide) only
Solubility Soluble in many organic solvents; moderate aqueous solubilityHighly soluble in waterSparingly soluble in water; soluble in organic solventsSparingly soluble in water; soluble in organic solvents
Primary Applications Dual-responsive hydrogels, drug delivery systemsProtein reduction, redox-sensitive gels[5]Surface modification, synthesis of cyclic compoundsPolymer synthesis, self-assembled monolayers
Biocompatibility Moderate; hydrolysis products (mercaptoacetic acid, 1,4-butanediol) must be considered[6]Generally good for in vitro use; potential for cytotoxicity at high concentrationsLow; often cytotoxicLow; often cytotoxic
Causality Behind Performance Differences:
  • Reactivity & Stability (DTT vs. Others): DTT is an exceptionally efficient reducing agent because its two thiol groups are sterically positioned to readily form a stable, six-membered dithiane ring upon oxidation.[1][7] This intramolecular cyclization provides a strong thermodynamic driving force, making the reduction of other disulfide bonds highly favorable.[1] Linear dithiols like BAME and butanedithiol form larger, less stable rings or polymerize, making them less potent as reducing agents but well-suited for forming stable intermolecular crosslinks.

  • Spacer Arm & Application (BAME vs. Ethanedithiol): The short, ~3.8 Å spacer of 1,2-ethanedithiol is ideal for applications where two points must be held in close proximity. In contrast, the longer, more flexible spacer of BAME (~12.5 Å) is better suited for crosslinking larger proteins or forming hydrogel networks where a greater degree of chain mobility is desired.

  • Cleavability & Drug Delivery (BAME's Advantage): The ester bonds in BAME are its defining advantage for smart biomaterials. While all four crosslinkers can form redox-cleavable disulfide bonds, only BAME offers a secondary, orthogonal cleavage mechanism. This is critical in drug delivery design; a nanoparticle crosslinked with BAME could release its payload in response to the reducing environment inside a cell or through the action of esterase enzymes present in certain tissues or cellular compartments. This dual-stimuli approach can enhance the specificity of drug release.

Experimental Protocols: A Self-Validating System for Crosslinker Evaluation

To ensure trustworthy and reproducible results, any comparison of crosslinkers must be conducted under a robust experimental framework. The following protocols are designed as self-validating systems, incorporating necessary controls to allow for unambiguous interpretation of the data.

Protocol 1: Comparative Analysis of Hydrogel Formation and Degradation

This experiment aims to compare the gelling time and degradation profile of hydrogels formed using different dithiol crosslinkers.

Workflow for Hydrogel Formation and Degradation Analysis

G cluster_prep Preparation cluster_gelling Gelation Assay cluster_degradation Degradation Study p1 Prepare 10% (w/v) 4-arm PEG-Maleimide in PBS (pH 7.4) g1 Mix PEG-Maleimide with each crosslinker solution (1:1 molar ratio) p1->g1 p2 Prepare equimolar solutions of: - BAME - DTT (Positive Control) - 1,4-Butanedithiol p2->g1 p3 Negative Control: PEG-Maleimide solution only g3 Perform vial tilt test every 30s to determine time to gelation p3->g3 No Gelation Expected g2 Transfer 100 µL to vial g1->g2 g2->g3 d1 Incubate pre-weighed hydrogels in: A) PBS (pH 7.4) B) PBS + 10 mM DTT C) PBS + 10 U/mL Esterase g3->d1 d2 At time points (1, 4, 8, 24h), remove gels, blot dry, and weigh d1->d2 d3 Calculate Swelling Ratio and Mass Loss vs. Time d2->d3

Caption: Workflow for comparing dithiol crosslinkers in hydrogel formation.

Methodology:

  • Preparation:

    • Prepare a sterile stock solution of 10% (w/v) 4-arm PEG-Maleimide in phosphate-buffered saline (PBS) at pH 7.4. The maleimide groups will react with the thiol groups of the crosslinkers.

    • Prepare stock solutions of BAME, DTT, and 1,4-Butanedithiol in an appropriate solvent (e.g., DMSO, then dilute in PBS) to achieve a final concentration that is equimolar to the maleimide groups on the PEG.

  • Gelation Time Measurement:

    • In separate vials, mix the PEG-Maleimide solution with each respective crosslinker solution at a 1:1 molar ratio of maleimide to thiol groups.

    • Immediately start a timer. Every 30 seconds, tilt the vial to 90 degrees. The gelation time is the point at which the solution no longer flows.

    • Self-Validation: The DTT solution should gel rapidly, serving as a positive control for the reaction. The negative control (PEG-Maleimide alone) should not gel.

  • Degradation Study:

    • Cast larger hydrogel discs for each crosslinker and allow them to fully cure for 1 hour.

    • Weigh each gel (W_initial).

    • Submerge the gels in three different solutions: (A) PBS at pH 7.4, (B) PBS with 10 mM DTT (to simulate a reducing environment), and (C) PBS with 10 U/mL Porcine Liver Esterase (to test for enzymatic degradation).

    • At specified time points (e.g., 1, 4, 8, 24 hours), remove the gels, gently blot excess surface water, and weigh them (W_t).

    • Calculate the percentage of mass loss: [(W_initial - W_t) / W_initial] * 100.

  • Rationale & Expected Outcomes:

    • Why PEG-Maleimide? The maleimide-thiol Michael addition reaction is highly specific and efficient at physiological pH, ensuring that crosslinking is due to the intended reaction.[8]

    • Expected Results: Gels crosslinked with BAME are expected to show significant degradation in both the DTT and esterase solutions, demonstrating their dual-cleavable nature. DTT and butanedithiol-crosslinked gels should only degrade in the DTT solution. The rate of degradation provides insight into the stability and responsiveness of the crosslinks.

Protocol 2: In Vitro Cytotoxicity Assessment

This protocol evaluates the biocompatibility of the crosslinkers by exposing a cell line to extracts from the crosslinked hydrogels.

Methodology:

  • Extract Preparation (as per ISO 10993-5):

    • Prepare hydrogels as described in Protocol 1 for each crosslinker.

    • Sterilize the gels with UV irradiation.

    • Incubate the gels in complete cell culture medium (e.g., DMEM + 10% FBS) for 24 hours at 37°C at a surface area to volume ratio of 3 cm²/mL. This creates the "extract."

    • Controls: Prepare a negative control extract using high-density polyethylene (HDPE) and a positive control extract using a zinc-containing polyurethane (ZCF).[9][10]

  • Cell Culture:

    • Seed L929 fibroblasts or MC3T3 pre-osteoblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Exposure:

    • Remove the old medium from the cells and replace it with 100 µL of the prepared extracts (from BAME, DTT, butanedithiol, HDPE, and ZCF gels).

    • Incubate the cells for another 24 hours.

  • Viability Assessment (XTT Assay):

    • Perform an XTT assay, which measures the metabolic activity of viable cells.[9] Add the XTT reagent to each well and incubate for 4 hours.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the negative control (HDPE extract).

  • Rationale & Self-Validation:

    • Why an Extract Test? This method tests for leachable substances from the hydrogel that could be cytotoxic, which is more representative of an in vivo scenario than direct contact with the crosslinker itself.[10]

    • Controls: The HDPE (non-cytotoxic) and ZCF (cytotoxic) controls are essential for validating the assay.[9] Results are only meaningful if cells exposed to HDPE show high viability (~100%) and those exposed to ZCF show very low viability.

    • Expected Outcomes: Biocompatible crosslinkers will result in cell viability comparable to the negative control.[11] Any significant drop in viability suggests potential cytotoxicity from the crosslinker or its degradation byproducts. For BAME, the cytotoxicity of mercaptoacetic acid and 1,4-butanediol would be the primary concern.[6]

Reaction Mechanism: Thiol-Disulfide Exchange

G r1 R1-S-S-R2 plus1 + dithiol1 HS-Linker-SH arrow1 mixed R1-S-S-Linker-SH plus2 + thiol1 R2-SH arrow2 thiol1->arrow2 Intramolecular Attack cyclic Linker(-S-S-) plus3 + thiol2 R1-SH

Caption: General mechanism of disulfide reduction by a dithiol crosslinker.

Conclusion and Future Perspectives

The choice of a dithiol crosslinker is a nuanced decision that profoundly impacts the properties of the resulting material. While classic reagents like DTT are excellent for reducing disulfide bonds in biochemistry, their use as structural crosslinkers is limited. Simple aliphatic dithiols like 1,2-ethanedithiol and 1,4-butanedithiol offer fundamental building blocks for polymer science but lack advanced functionality and often raise biocompatibility concerns.

Acetic acid, mercapto-, 1,4-butanediyl ester (BAME) emerges as a sophisticated alternative, particularly for applications in drug delivery and tissue engineering. Its key innovation lies in the incorporation of ester linkages, which introduces a secondary, enzymatic cleavage pathway alongside the inherent redox sensitivity of the disulfide bonds it forms. This dual-responsiveness opens the door to creating "smarter" biomaterials that can respond more specifically to complex biological environments.

Future research should focus on synthesizing and evaluating a broader library of ester-containing dithiols, varying the length and chemical nature of the spacer to fine-tune degradation kinetics, mechanical properties, and drug release profiles. By systematically comparing these advanced crosslinkers using validated experimental protocols, researchers can unlock new possibilities in the design of next-generation therapeutics and regenerative medicines.

References

  • Google Patents. Method of using dithiothreitol as a crosslinking agent for electrophoresis media.
  • Zaman, K., et al. (2015). Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein-RNA Interactions. PubMed. [Link]

  • PubChem. 1,4-Dimercapto-2,3-butanediol. [Link]

  • Google Patents. Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
  • European Patent Office. PRODUCTION METHOD FOR 1,4-BUTANEDIOL. [Link]

  • Shu, X. Z., et al. (2002). Disulfide Cross-Linked Hyaluronan Hydrogels. Biomacromolecules. [Link]

  • Tariq, M., et al. (2022). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Gels. [Link]

  • PubChem. Dithiothreitol. [Link]

  • ResearchGate. Preparation of 1,4-butanediol by hydrogenation of diethyl succinate. [Link]

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  • Thapa, K. (2020). Thiol-induced degradation of hydrogels utilizing multiresponsive dithiomaleimides crosslinkers. The Aquila Digital Community. [Link]

  • Zhang, T. & Wu, J. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

  • Lyles, G. A., & Gilbert, H. F. (1991). Redox properties and cross-linking of the dithiol/disulphide active sites of mammalian protein disulphide-isomerase. PubMed. [Link]

  • Orlińska, B., et al. (2023). Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing. Materials (Basel). [Link]

  • Am Ende, M. T., et al. (2020). Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. ACS Macro Letters. [Link]

  • Serrano, M. C., et al. (2011). Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. PMC. [Link]

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  • Gamarra, N., et al. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR Protocols. [Link]

  • Schnichels, S., et al. (2022). Long-Term Biocompatibility of a Highly Viscously Thiol-Modified Cross-Linked Hyaluronate as a Novel Vitreous Body Substitute. PMC. [Link]

  • Di Ianni, A., et al. (2024). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. JACS Au. [Link]

  • Sionkowska, A., et al. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. [Link]

  • ResearchGate. Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts. [Link]

  • ResearchGate. Biocompatibility of thiol-containing polyacrylamide polymers suitable for ophthalmic applications. [Link]

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Comparative Performance Guide: Polythiourethanes Synthesized with Butane-1,4-diyl bis(2-mercaptoacetate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of polymers synthesized using Butane-1,4-diyl bis(2-mercaptoacetate) (BDMA) . While often categorized under the umbrella of "polyurethanes," the reaction of BDMA with diisocyanates yields Polythiourethanes (PTUs) .

This distinction is critical. The inclusion of sulfur via BDMA fundamentally alters the material's optical and degradation profiles compared to standard diol-based polyurethanes (PUs). This guide objectively compares BDMA-based PTUs against standard PUs, highlighting their superior refractive index and unique hydrolytic degradation pathways, which are particularly relevant for controlled drug delivery systems.

Part 1: The Chemistry of BDMA Synthesis

To understand performance, one must understand the molecular architecture. Standard polyurethanes rely on a reaction between an isocyanate and a hydroxyl group.[1] BDMA substitutes the hydroxyl (-OH) with a thiol (-SH).

The "Click" Mechanism

The synthesis utilizes the Thiol-Isocyanate "Click" reaction . Unlike the urethane formation which often requires high heat or tin catalysts, the thiourethane formation is highly efficient, often proceeding rapidly at lower temperatures with mild base catalysis.

Key Structural Feature: The BDMA molecule contains two internal ester linkages .

  • Effect: These ester bonds provide a specific site for hydrolytic or enzymatic cleavage, rendering the polymer biodegradable—a feature often lacking in standard aliphatic polythiourethanes.

Visualization: Synthesis Pathway

The following diagram illustrates the reaction between a generic Diisocyanate and BDMA to form the Polythiourethane network.

BDMA_Synthesis cluster_0 Key Property Driver ISO Diisocyanate (R-NCO) INTER Thiolate Anion Intermediate ISO->INTER Electrophilic Attack BDMA BDMA (HS-CH2-COO-C4H8-OOC-CH2-SH) BDMA->INTER Deprotonation CAT Catalyst (Triethylamine/DBTDL) CAT->INTER Activates PTU Polythiourethane Network (-NH-CO-S- Linkage) INTER->PTU Nucleophilic Addition (Exothermic) NOTE The -S- atom increases Refractive Index (RI) and polarizability.

Figure 1: Reaction pathway for BDMA-based Polythiourethane synthesis. The sulfur atom integration is the primary driver for optical performance differences.

Part 2: Comparative Performance Metrics

This section compares BDMA-based PTUs against two industry standards:

  • Standard PU: Synthesized with 1,4-Butanediol (non-sulfur analog).

  • High-Index Optical PTU: Synthesized with rigid thiols (e.g., MR-series resins used in eyewear).

Optical Properties (Refractive Index)

The primary advantage of BDMA is the "Heavy Atom Effect." Sulfur's high molar refraction increases the overall Refractive Index (RI) of the polymer.

  • Standard PU: ~1.48 - 1.50

  • BDMA PTU: ~1.56 - 1.60 (Dependent on isocyanate rigidity)

Mechanical & Thermal Stability

The thiourethane linkage (-NH-CO-S-) exhibits different hydrogen bonding characteristics than the urethane linkage (-NH-CO-O-).[2]

  • Hydrogen Bonding: The S-H bond is less polar than O-H, leading to weaker hydrogen bonding in the hard segments. This can result in a slightly lower Glass Transition Temperature (Tg) compared to an exact oxygen analog, making BDMA-PTUs more flexible/elastomeric.

  • Thermal Stability: The C-S bond is generally weaker than the C-O bond, meaning BDMA-PTUs may degrade at lower temperatures (~200°C) compared to standard PUs (~240°C).

Data Summary Table
PropertyStandard PU (1,4-Butanediol + MDI)BDMA PTU (BDMA + MDI) High-Index Optical PTU (Rigid Thiol + XDI)
Refractive Index (

)
1.501.58 - 1.62 1.67
Abbe Number (Clarity) 4535 - 40 30
Glass Transition (Tg) 95°C60°C - 80°C 105°C
Tensile Strength 40 - 50 MPa45 - 55 MPa 60+ MPa
Hydrolytic Degradation Slow (Years)Moderate (Months) Very Slow (Resistant)
Biocompatibility HighHigh (Thiol-dependent) Moderate

Critical Insight: BDMA offers a "Middle Ground." It provides higher optical clarity than standard PU but maintains higher flexibility and biodegradability than rigid optical resins.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize a clear, void-free BDMA-based polythiourethane film. Safety: Thiols have strong odors. Work in a fume hood. Isocyanates are sensitizers.

Reagents
  • Monomer A: 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) [Aliphatic, UV stable] or MDI [Aromatic, higher RI].

  • Monomer B: Butane-1,4-diyl bis(2-mercaptoacetate) (BDMA).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.01 wt%) or Triethylamine (TEA).

  • Solvent (Optional): DMF or DMAc (for solution casting).

Step-by-Step Workflow
  • Stoichiometric Calculation: Calculate the molar equivalent. The ratio of -NCO to -SH groups should be 1.0 : 1.0 .

    • Validation: Use FTIR.[3] The -NCO peak (

      
      ) must disappear upon completion.
      
  • Degassing (Crucial Step): BDMA and the isocyanate must be degassed separately under vacuum (-0.1 MPa) at room temperature for 30 minutes.

    • Why? Moisture reacts with isocyanate to form

      
       bubbles, ruining optical clarity.
      
  • Mixing & Catalysis: Mix Monomer A and B. Add catalyst.

    • Warning: The reaction is exothermic. For bulk polymerization, cool the mixing vessel to 10°C to extend pot life.

  • Curing Profile (Step-Cure): Do not cure immediately at high heat.

    • Stage 1: 60°C for 4 hours (Gelation).

    • Stage 2: 100°C for 10 hours (Completion).

    • Stage 3: 120°C for 2 hours (Annealing/Stress relaxation).

Protocol_Workflow Start Start: Raw Materials Calc 1. Stoichiometry Check (1:1 NCO:SH Ratio) Start->Calc Degas 2. Vacuum Degassing (Remove H2O/Air) Calc->Degas Mix 3. Mixing & Catalyst Addition (Cool to 10°C) Degas->Mix Cast 4. Mold Casting (Teflon/Glass Mold) Mix->Cast Cure1 5. Stage 1 Cure (60°C / 4hrs) Cast->Cure1 Cure2 6. Stage 2 Cure (100°C / 10hrs) Cure1->Cure2 Test 7. FTIR Validation (Check 2270 cm-1 disappearance) Cure2->Test

Figure 2: Step-wise synthesis protocol ensuring optical clarity and complete conversion.

Part 4: Applications in Drug Delivery[4][5][6][7]

For the pharmaceutical audience, the ester linkage within the BDMA backbone is the differentiating factor.

The Biodegradation Switch

Unlike standard polythiourethanes used in lenses (which are designed to be permanent), BDMA-PTUs contain hydrolytically unstable ester bonds buried within the polymer backbone.

  • Mechanism: In physiological conditions (pH 7.4), water attacks the ester bonds in the mercaptoacetate segments.

  • Result: The polymer degrades into smaller, excretable fragments (thiol-acids and diols).

  • Drug Release: This erosion mechanism allows for the controlled release of encapsulated hydrophobic drugs.

Comparison with PLGA
  • PLGA: Bulk degradation, often acidic microclimate issues.

  • BDMA-PTU: Surface erosion characteristics can be tuned by the hydrophobicity of the isocyanate used. The thiourethane bond itself is stable, but the linker (BDMA) breaks.

References

  • BenchChem. (2025).[1][4] A Comparative Performance Analysis: Polythiourethanes vs. Polyurethanes.[1] Retrieved from

  • Gamza, M., et al. (2025). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI.[3][5] Retrieved from

  • Kuypers, S., et al. (2015).[6][7] Interfacial thiol–isocyanate reactions for functional nanocarriers.[6] Royal Society of Chemistry. Retrieved from

  • PubChem. (2025).[7] Butane-1,4-diyl bis(2-mercaptoacetate) Compound Summary. National Library of Medicine. Retrieved from

  • Jeon, O., & Park, K. (2009).[8] Biodegradable Polymers for Drug Delivery Systems.[8][9][10][4] Encyclopedia of Surface and Colloid Science.[8] Retrieved from

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Comparison of different synthetic routes for 1,4-butanediol dithioglycolate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 10193-95-0 Synonyms: 1,4-Butanediol bis(2-mercaptoacetate); 1,4-Bis(mercaptoacetoxy)butane. Primary Application: High-refractive-index optical resins, epoxy curing agents, and thiol-ene "click" chemistry crosslinkers.

Executive Summary

1,4-Butanediol dithioglycolate is a bifunctional ester-thiol. Its synthesis is a classic example of balancing thermodynamic equilibrium against oxidative instability. While the molecule is structurally simple, the presence of the highly reactive thiol (-SH) group during ester formation dictates the choice of synthetic route.

This guide analyzes three distinct synthetic pathways:

  • Direct Azeotropic Esterification: The industrial workhorse, prioritizing atom economy and cost.

  • Transesterification: A milder approach yielding higher purity, often required for optical-grade applications.

  • The Thiouronium (Bunte Salt) Route: A two-step nucleophilic substitution strategy used to avoid handling free thioglycolic acid or to bypass equilibrium limitations.

Route 1: Direct Azeotropic Esterification (Acid-Catalyzed)

This is the most common industrial route. It relies on the Fischer esterification of 1,4-butanediol with thioglycolic acid (TGA). Because the reaction is reversible, water must be continuously removed to drive the equilibrium toward the product.

Mechanism & Logic

The reaction is catalyzed by a strong acid (e.g., p-toluenesulfonic acid). The critical challenge is the thermal instability of the thiol group. If the temperature exceeds 130°C, or if trace metals are present, the thiol groups oxidize to form disulfide bridges (polymerization), ruining the product's functionality.

Causality in Protocol Design:

  • Solvent Choice: Toluene or Xylene is used not just as a solvent, but as an azeotropic entrainer to carry water out of the system at temperatures below the thermal decomposition point of the thiol.

  • Antioxidants: Hypophosphorous acid is often added to suppress oxidative coupling of thiols during the reflux.

Experimental Protocol (Self-Validating)
  • Reagents: 1,4-Butanediol (1.0 eq), Thioglycolic Acid (2.1 eq), p-TSA (0.5 mol%), Toluene (Solvent).

  • Setup: 3-neck flask equipped with a Dean-Stark trap and reflux condenser. Nitrogen sparge is mandatory to prevent oxidation.

  • Charge: Load 1,4-butanediol and toluene into the reactor. Begin N2 sparging.

  • Addition: Add thioglycolic acid and p-TSA.

  • Reflux: Heat to reflux (~110°C). Water will separate in the Dean-Stark trap.

  • Endpoint: Monitor acid value (AV). Reaction is complete when AV < 5 mg KOH/g.

  • Workup: Wash with aqueous NaHCO3 to remove unreacted acid. Distill off toluene.

  • Validation: FT-IR should show disappearance of broad OH stretch (3400 cm⁻¹) and appearance of SH stretch (2550 cm⁻¹).

Performance Data
  • Typical Yield: 88–94%

  • Purity: 90–95% (Main impurity: oligomeric disulfides)

  • Scalability: High.

Route 2: Catalytic Transesterification

For applications requiring ultra-low acid values or high optical clarity, transesterification of methyl thioglycolate is preferred. This route avoids the generation of water and the harsh acidic conditions that can discolor the product.

Mechanism & Logic

This involves the exchange of the methoxy group of methyl thioglycolate with the hydroxyl group of 1,4-butanediol. Methanol is the byproduct.

Causality in Protocol Design:

  • Catalyst: Titanium(IV) isopropoxide or organotin compounds are used. These are neutral/Lewis acidic and avoid side reactions associated with Brønsted acids.

  • Equilibrium Drive: Methanol is more volatile than water; it is easily stripped from the reaction mixture, driving the reaction to completion rapidly at lower temperatures.

Experimental Protocol
  • Reagents: 1,4-Butanediol (1.0 eq), Methyl Thioglycolate (2.2 eq), Ti(OiPr)4 (0.1 mol%).

  • Setup: Reactor with fractional distillation column.

  • Mix: Combine diol and methyl thioglycolate under inert atmosphere.

  • Catalyze: Add Titanium catalyst.

  • Heat: Ramp temperature to 90–100°C. Methanol begins to distill immediately.

  • Vacuum: Apply mild vacuum (200 mbar) toward the end to remove trace methanol.

  • Workup: The product is often used "as is" after stripping volatiles, or passed through a silica plug to remove Titanium residues.

Performance Data
  • Typical Yield: 92–96%

  • Purity: >98%

  • Advantage: Lower color (APHA < 20), lower residual acid.

Route 3: The Thiouronium Route (Indirect Nucleophilic Substitution)

This route is historically significant and useful when direct esterification is difficult or when starting from the dichloro-derivative (1,4-butanediol bis(chloroacetate)). It converts an alkyl halide to a thiol via a thiourea intermediate.[1][2]

Mechanism & Logic
  • Esterification: 1,4-Butanediol + Chloroacetic acid → 1,4-Butanediol bis(chloroacetate).

  • Thiolation: Reaction with Thiourea forms an isothiouronium salt.[1]

  • Hydrolysis: Alkaline hydrolysis cleaves the salt to release the thiol.

Causality in Protocol Design:

  • Specificity: Thiourea is highly nucleophilic toward the alkyl chloride, preventing elimination side reactions.

  • Odor Control: Free thioglycolic acid (stench) is never handled; the thiol is generated only in the final aqueous step.

Experimental Protocol
  • Step A: Reflux 1,4-butanediol with chloroacetic acid (acid catalyst) to form the bis-chloroacetate.

  • Step B: Reflux the bis-chloroacetate with Thiourea (2.2 eq) in ethanol/water to precipitate the isothiouronium salt.

  • Step C: Add NaOH solution to the salt suspension and reflux for 2 hours.

  • Step D: Acidify with HCl. The organic thiol layer separates. Extract and dry.

Performance Data
  • Typical Yield: 75–85% (Two steps)

  • Purity: High, but risk of sulfurous odor from byproducts.

  • Drawback: Low atom economy due to thiourea waste mass.

Comparative Analysis & Visualization

Pathway Logic Diagram

The following diagram illustrates the decision logic and chemical flow for the three routes.

G Start Target: 1,4-Butanediol Dithioglycolate R1_Start Route 1: Direct Esterification (Standard Industrial) Start->R1_Start R2_Start Route 2: Transesterification (High Purity/Optical) Start->R2_Start R3_Start Route 3: Thiouronium Method (Indirect/Lab Scale) Start->R3_Start R1_Step1 Reactants: BDO + TGA Catalyst: p-TSA R1_Start->R1_Step1 R1_Process Azeotropic Distillation (Remove Water, T < 130°C) R1_Step1->R1_Process R1_Result Yield: ~90% Modest Purity (Disulfides) R1_Process->R1_Result R2_Step1 Reactants: BDO + Methyl Thioglycolate Catalyst: Ti(OiPr)4 R2_Start->R2_Step1 R2_Process Methanol Stripping (Mild Vacuum, T ~ 90°C) R2_Step1->R2_Process R2_Result Yield: ~95% High Purity, Low Color R2_Process->R2_Result R3_Step1 Step A: BDO + Chloroacetic Acid -> Bis(chloroacetate) R3_Start->R3_Step1 R3_Step2 Step B: React with Thiourea -> Isothiouronium Salt R3_Step1->R3_Step2 R3_Process Step C: Alkaline Hydrolysis (Release Thiol) R3_Step2->R3_Process R3_Result Yield: ~80% Multi-step, Poor Atom Economy R3_Process->R3_Result

Caption: Schematic comparison of the three primary synthetic pathways, highlighting reagents, critical process steps, and resulting product quality.

Performance Comparison Table
FeatureRoute 1: Direct EsterificationRoute 2: TransesterificationRoute 3: Thiouronium Route
Reaction Type Equilibrium (Condensation)Equilibrium (Exchange)Nucleophilic Substitution
Atom Economy High (Water byproduct)Moderate (Methanol byproduct)Low (Urea/Salt waste)
Typical Yield 88 – 94%92 – 96%75 – 85%
Purity Profile Good (contains disulfides)Excellent (Optical Grade)Good (Trace sulfur odors)
Key Risk Oxidative crosslinkingCatalyst residueMulti-step complexity
Industrial Use Bulk ManufacturingHigh-End ApplicationsNiche / Lab Scale

References

  • MDPI. (2024).[2] Chemistry of Polythiols and Their Industrial Applications. Materials. Retrieved from [Link][1][3][4]

  • National Institutes of Health (NIH). (2014). A new procedure for thioester deprotection using thioglycolic acid. Retrieved from [Link]

  • Google Patents. (2015). Process for the Production of 1,4-Butanediol. EP 3132046 B1.

Sources

A Comparative Guide to Dithiol Crosslinking Agents: Acetic Acid, Mercapto-, 1,4-Butanediyl Ester vs. Glycol Dimercaptoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and biomaterials science, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of a material. This guide provides a detailed, data-driven comparison of two prominent dithiol crosslinking agents: Acetic acid, mercapto-, 1,4-butanediyl ester (also known as 1,4-butanediol bis(thioglycolate)) and glycol dimercaptoacetate (also known as ethylene glycol bis(thioglycolate)). This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision based on the specific requirements of their application, be it in the development of drug delivery systems, tissue engineering scaffolds, or advanced polymer resins.

Introduction to Dithiol Crosslinkers

Dithiol compounds are characterized by the presence of two thiol (-SH) functional groups, which can readily participate in various "click" chemistry reactions, most notably thiol-ene and thiol-Michael additions. These reactions are highly efficient, often proceed under mild conditions, and exhibit high selectivity, making them ideal for the synthesis of well-defined polymer networks. The choice of the diol backbone, in this case, 1,4-butanediol versus ethylene glycol, significantly influences the physicochemical properties of the resulting crosslinked material.

Acetic acid, mercapto-, 1,4-butanediyl ester incorporates a longer, more flexible four-carbon butanediyl spacer, which can impart distinct mechanical and thermal properties to the polymer network compared to the shorter two-carbon ethanediyl spacer in glycol dimercaptoacetate . This guide will delve into these differences, supported by experimental data and established protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these crosslinkers is essential for predicting their behavior in a formulation and the characteristics of the final product.

PropertyAcetic acid, mercapto-, 1,4-butanediyl esterGlycol DimercaptoacetateReference
Synonyms 1,4-Butanediol bis(thioglycolate), Tetramethylene bis(mercaptoacetate)Ethylene glycol bis(thioglycolate), Glycol bis(mercaptoacetate)
CAS Number 10193-95-0123-81-9
Molecular Formula C8H14O4S2C6H10O4S2
Molecular Weight 238.32 g/mol 210.27 g/mol
Appearance Colorless to almost colorless clear liquidColorless to pale yellow liquid[1]
Boiling Point ~350.93°C (rough estimate)137-139 °C at 2 mm Hg[2]
Density ~1.4463 g/mL (rough estimate)1.313 g/mL at 25 °C[2]
Refractive Index 1.5080-1.5120n20/D 1.522[2]
Solubility Experimentally soluble in waterPoorly soluble in water (20 g/L at 20 °C), miscible with alcohol[2][3]
Toxicity (Oral LD50, rat) 405 mg/kg330 mg/kg (Rabbit)[4]

Key Insights: The longer alkyl chain in the butanediyl ester results in a higher molecular weight and a significantly higher estimated boiling point. Conversely, glycol dimercaptoacetate exhibits a higher density. The difference in water solubility is also noteworthy, with the butanediyl ester being more readily soluble. From a toxicological perspective, both compounds are classified as harmful if swallowed, with the available data suggesting that glycol dimercaptoacetate may be slightly more toxic.

Performance in Polymer Crosslinking: A Data-Driven Analysis

The efficacy of a crosslinking agent is determined by its reactivity and the properties it imparts to the resulting polymer network. This section explores key performance metrics.

Reaction Kinetics in Thiol-Ene Photopolymerization

Thiol-ene photopolymerization is a widely used method for forming crosslinked networks due to its high efficiency and spatial and temporal control.[5][6] The kinetics of this reaction are influenced by the structure of the thiol and ene components.

Experimental Protocol: Evaluation of Photopolymerization Kinetics

A standard method to evaluate the kinetics of thiol-ene photopolymerization is through Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Objective: To monitor the conversion of thiol and ene functional groups as a function of time during UV irradiation.

Materials:

  • Thiol crosslinker (Acetic acid, mercapto-, 1,4-butanediyl ester or Glycol dimercaptoacetate)

  • Di-ene monomer (e.g., 1,4-butanediol diacrylate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • FTIR spectrometer with a photopolymerization accessory

Procedure:

  • Prepare a formulation containing the thiol crosslinker, di-ene monomer, and photoinitiator in a 1:1 molar ratio of thiol to ene groups and a suitable concentration of the photoinitiator (e.g., 1 mol%).

  • Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF2) to create a thin film of controlled thickness.

  • Position the sample in the FTIR spectrometer.

  • Initiate UV irradiation using a filtered mercury lamp or a UV-LED source with a specific wavelength (e.g., 365 nm).

  • Simultaneously, acquire FTIR spectra at regular intervals.

  • Monitor the decrease in the peak area of the thiol stretching vibration (around 2570 cm⁻¹) and the ene C=C stretching vibration (around 1635 cm⁻¹) to determine the conversion of each functional group over time.

Data Analysis: The conversion at time t is calculated using the following formula: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

G

Crosslinking Efficiency and Network Properties

The degree of crosslinking is a critical parameter that dictates the mechanical properties and swelling behavior of a polymer network.[7][8] A higher crosslinking density generally leads to a stiffer material with a lower swelling ratio.[9]

Experimental Protocol: Determination of Gel Content and Swelling Ratio

This protocol is adapted from ASTM D2765-11 and provides a reliable method for quantifying the crosslinking efficiency.[10][11]

Objective: To determine the insoluble fraction (gel content) and the swelling capacity of the crosslinked polymer.

Materials:

  • Crosslinked polymer sample

  • Suitable solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Soxhlet extraction apparatus

  • Analytical balance

  • Drying oven

Procedure:

  • Initial Mass: Accurately weigh a sample of the crosslinked polymer (W_initial).

  • Solvent Extraction: Place the sample in a thimble and perform Soxhlet extraction with a suitable solvent for a defined period (e.g., 24 hours) to remove any uncrosslinked polymer (sol fraction).

  • Swollen Mass: After extraction, carefully remove the swollen polymer sample and quickly blot the surface to remove excess solvent. Immediately weigh the swollen sample (W_swollen).

  • Dry Mass: Dry the swollen sample in a vacuum oven at a suitable temperature until a constant weight is achieved. This is the mass of the crosslinked polymer network (W_dry).

Data Analysis:

  • Gel Content (%) = (W_dry / W_initial) * 100

  • Swelling Ratio = (W_swollen - W_dry) / W_dry

Expected Outcomes and Comparison:

  • Flexibility and Spacer Length: Due to its longer and more flexible butanediyl spacer, polymers crosslinked with Acetic acid, mercapto-, 1,4-butanediyl ester are expected to exhibit a lower crosslink density for a given molar concentration of the crosslinker. This would result in a lower gel content and a higher swelling ratio compared to polymers crosslinked with glycol dimercaptoacetate .[12]

  • Mechanical Properties: The increased flexibility of the butanediyl spacer is likely to result in a lower Young's modulus and a higher elongation at break, leading to a more elastomeric material. Conversely, the shorter, more rigid ethanediyl spacer in glycol dimercaptoacetate is expected to produce a stiffer and more brittle polymer network.[13][14]

Stability of Crosslinked Networks

The long-term performance of a crosslinked polymer is highly dependent on its thermal and hydrolytic stability.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature.[15][16]

Expected Thermal Behavior:

  • The thermal stability of the crosslinked network is influenced by the bond dissociation energies of the linkages within the polymer. The thioether linkages formed during thiol-ene reactions are generally thermally stable.

  • The diol backbone can also influence thermal stability. While direct comparative TGA data for polymers crosslinked with these two specific dithiols is scarce, it is hypothesized that the longer alkyl chain of the butanediyl ester might offer slightly different degradation pathways compared to the ethanediyl ester. However, significant differences in the onset of thermal degradation are not anticipated.

G

Hydrolytic Stability

The presence of ester linkages in both crosslinkers introduces a potential for hydrolytic degradation, which can be either a desirable feature for biodegradable materials or a drawback for applications requiring long-term stability. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic environment of the ester group.[17][18][19]

Key Considerations:

  • Ester Hydrolysis: The ester bonds in both molecules are susceptible to hydrolysis, which would lead to the cleavage of the crosslinks and a loss of mechanical integrity of the polymer network.

  • Influence of pH: Ester hydrolysis is typically accelerated under both acidic and basic conditions.

  • Backbone Influence: While the ester functionality is the primary site of hydrolysis, the hydrophilicity of the diol backbone can influence the rate of water uptake into the polymer network, which can in turn affect the rate of hydrolysis. The slightly more hydrophilic nature of the ethylene glycol backbone in glycol dimercaptoacetate might lead to a slightly faster rate of hydrolytic degradation compared to the more hydrophobic butanediyl backbone, assuming all other factors are equal.

Biocompatibility and Cytotoxicity

For applications in drug development and tissue engineering, the biocompatibility and cytotoxicity of the crosslinking agents and their degradation products are of paramount importance.[20]

Toxicity Profile:

  • As indicated in the physicochemical properties table, both compounds have oral LD50 values that classify them as harmful.

  • Glycol dimercaptoacetate (CAS 123-81-9) is noted to be harmful by inhalation, in contact with skin, and if swallowed, and is irritating to the eyes and skin.[4] It is also considered toxic to aquatic organisms with long-term effects.[4]

  • Acetic acid, mercapto-, 1,4-butanediyl ester (CAS 10193-95-0) is also classified as harmful if swallowed.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of materials.

Objective: To assess the effect of leachables from the crosslinked polymers on the viability of a relevant cell line (e.g., fibroblasts or a specific cell type for the target application).

Procedure:

  • Prepare extracts of the crosslinked polymers by incubating them in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.

  • Seed a 96-well plate with the chosen cell line and allow the cells to adhere.

  • Replace the culture medium with the polymer extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubate the cells with the extracts for a specified time (e.g., 24, 48, and 72 hours).

  • Add MTT solution to each well and incubate to allow viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Anticipated Results: Given the inherent toxicity of the monomeric crosslinkers, it is crucial that the crosslinking reaction goes to completion to minimize the amount of leachable, unreacted crosslinker. The degradation products, thioglycolic acid, 1,4-butanediol, and ethylene glycol, also have their own toxicity profiles that need to be considered, especially for biodegradable applications.

Synthesis Protocols

The synthesis of both dithiol esters typically involves the esterification of the corresponding diol with thioglycolic acid.

General Synthesis Scheme:

G diol HO-R-OH (Diol) product HS-CH₂-COO-R-OOC-CH₂-SH (Dithiol Ester) diol->product + 2 tga HS-CH₂-COOH (Thioglycolic Acid) tga->product water 2 H₂O product->water +

Protocol: Synthesis of Glycol Dimercaptoacetate [2]

Materials:

  • Ethylene glycol

  • Thioglycolic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and magnetic stirrer

Procedure:

  • Combine ethylene glycol, a molar excess of thioglycolic acid (e.g., 2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Add toluene to the flask.

  • Heat the mixture to reflux and continuously remove the water-toluene azeotrope.

  • Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess thioglycolic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure glycol dimercaptoacetate.

A similar protocol can be followed for the synthesis of Acetic acid, mercapto-, 1,4-butanediyl ester by substituting ethylene glycol with 1,4-butanediol.

Conclusion and Recommendations

The choice between Acetic acid, mercapto-, 1,4-butanediyl ester and glycol dimercaptoacetate as a crosslinking agent should be guided by the desired properties of the final polymer network.

  • Choose Acetic acid, mercapto-, 1,4-butanediyl ester for:

    • Applications requiring greater flexibility and a more elastomeric character.

    • Materials where a higher swelling capacity is desired, such as in certain hydrogel applications.

    • Formulations where its slightly better water solubility is advantageous.

  • Choose Glycol dimercaptoacetate for:

    • Applications demanding higher rigidity and mechanical strength.

    • Materials where a lower swelling ratio and a denser network are required.

    • Situations where a higher density of the final product is beneficial.

For applications in the pharmaceutical and drug development sectors, a thorough evaluation of the cytotoxicity of the final crosslinked material is imperative for both crosslinkers. The potential for hydrolytic degradation of the ester linkages should also be carefully considered and can be either leveraged for creating biodegradable systems or mitigated through formulation design for applications requiring long-term stability.

This guide provides a comprehensive framework for comparing these two versatile dithiol crosslinkers. Researchers are encouraged to use the provided protocols as a starting point for their own investigations to determine the optimal crosslinker for their specific application.

References

  • The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. (2022). MDPI.
  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacryl
  • Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers. (2018). NIH.
  • Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol)
  • Thiol-functionalized Nanogels as Reactive Plasticizers for Crosslinked Polymer Networks. (2018).
  • 1,4-Butanediol Bis(thioglycolate) | 10193-95-0 | KAA19395. (n.d.). Biosynth.
  • Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro. (2012). PMC - NIH.
  • Crosslink Density Determination Analytical Techniques. (n.d.). Jordi Labs.
  • Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. (n.d.).
  • Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends. (2012).
  • MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. (2016). Diva-portal.org.
  • Mechanical properties of temperature-responsive gels containing ethylene glycol in their side chains. (2014).
  • Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. (2014). PMC - NIH.
  • Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. (2011).
  • CAS 123-81-9: Glycol dimercaptoacet
  • CAS 123-81-9 (Glycol dimercaptoacet
  • Glycol dimercaptoacet
  • Glycol dimercaptoacet
  • Spatial control of curing kinetics in thiol-ene-systems through antagonistic photoreactions. (2018).
  • Initiation and kinetics of thiol–ene photopolymerizations without photoinitiators. (2004).
  • D2765 Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. (2016). ASTM.
  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (2019). PMC - NIH.
  • 1,4-Butanediol Bis(thioglycolate) 10193-95-0. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2014).
  • How can we calculate degree of cross-linking in the cross-linked polymers?. (2015).
  • Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar R
  • Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, pKa, and Presentation. (2022).
  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid
  • Process for making glycol ether acetates. (1997).
  • Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol-Ene Molar R
  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (2019).
  • Pathway A: Reaction route for the production of 1,4-butanediol
  • A brief description of 1,4-Butanediol synthesis method. (2024). ChemicalBook.
  • Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. (2019). MDPI.
  • Quantifying Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments.
  • Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers. (2019).
  • Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time. (2010). PubMed.
  • SUPPORTING INFORMATION Cyclodextrin mediated polymer coupling via thiol-maleimide conjugation: facile access to functionalizable. (n.d.). The Royal Society of Chemistry.
  • Production of 1,4-Butanediol from Succinic Acid Using Escherichia Coli Whole-Cell C
  • Thermogravimetric Analysis of Polymers. (2019).
  • Development of a commercial scale process for production of 1,4-butanediol
  • Determination of the Degree of Cross-linking and Curing with Single-sided NMR. (n.d.). AMA Science.
  • Process for preparing 1,4-butanediol. (2010).
  • Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. (2022). RSC Publishing.

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Technical Guide: DMA Characterization of Polymers Crosslinked with 1,4-Butanediol Bis(thioglycolate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for characterizing polymer networks crosslinked with 1,4-butanediol bis(thioglycolate) (BBTG) using Dynamic Mechanical Analysis (DMA). Unlike rigid crosslinkers such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), BBTG introduces significant flexibility and hydrolytically labile ester linkages into the polymer matrix.

This distinction makes BBTG-crosslinked networks ideal candidates for soft tissue engineering and controlled-release drug delivery systems where mechanical compliance and biodegradability are required. This guide details the experimental protocols, expected DMA signatures, and comparative performance metrics against industry-standard alternatives.

Chemical Mechanism & Network Architecture

To understand the DMA output, one must first understand the network topology. BBTG is a dithiol (functionality


). To form a crosslinked network (rather than a linear thermoplastic), it must be reacted with a monomer having a functionality 

, such as Trimethylolpropane Triacrylate (TMPTA) .

The reaction typically proceeds via a Radical-Mediated Thiol-Ene Step-Growth Polymerization . This mechanism is insensitive to oxygen inhibition and produces a mechanically homogeneous network with low shrinkage stress.

Diagram 1: Synthesis Workflow & Network Topology

ThiolEneNetwork BBTG 1,4-Butanediol Bis(thioglycolate) (Dithiol, f=2, Flexible) Step1 Thiol Radical Formation (RS•) BBTG->Step1 UV Irradiation TMPTA Multifunctional Alkene (e.g., TMPTA, f=3, Rigid Core) Initiator Photoinitiator (e.g., DMPA, 365nm) Initiator->Step1 Step2 Propagation (Carbon-Centered Radical) Step1->Step2 + TMPTA Step3 Chain Transfer (Regeneration of RS•) Step2->Step3 + BBTG Step3->Step1 Cycle Network Crosslinked Network (Thioether Linkages + Ester Bonds) Step3->Network Termination/Curing

Caption: Reaction pathway for creating a crosslinked network using BBTG. The step-growth mechanism ensures high conversion and uniform crosslink density.

Experimental Protocol: Synthesis & Characterization

Materials Preparation
  • Crosslinker: 1,4-Butanediol bis(thioglycolate) (BBTG).

  • Monomer: Trimethylolpropane triacrylate (TMPTA) (Stoichiometric balance: 1.5 mol BBTG per 1.0 mol TMPTA to match thiol:ene groups 1:1).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA), 1 wt%.

Curing Process (Self-Validating Protocol)
  • Mixing: Dissolve DMPA in TMPTA via sonication. Add BBTG and vortex for 2 minutes. Validation: The solution must be optically clear; cloudiness indicates phase separation.

  • Casting: Inject resin between two silanized glass slides separated by a 1.0 mm Teflon spacer.

  • Curing: Irradiate with UV light (

    
     nm, intensity 
    
    
    
    mW/cm²) for 10 minutes.
  • Post-Cure: Thermal anneal at 60°C for 4 hours to ensure complete conversion of trapped radicals.

DMA Method Parameters
  • Instrument: TA Instruments Q800 (or equivalent).[1]

  • Clamp: Film Tension (for thin films) or 3-Point Bend (for thicker bars).

  • Frequency: 1 Hz (Standard for

    
     determination).
    
  • Strain: 0.1% (Must be within the Linear Viscoelastic Region - LVR).

  • Temp Ramp: -50°C to 100°C at 3°C/min.

Comparative Performance Analysis

This section compares BBTG against the industry standard PETMP (Rigid) and PEG-Dithiol (Hydrophilic/Soft).

DMA Profiles & Interpretation

The choice of BBTG significantly alters the viscoelastic fingerprint of the material.

FeatureBBTG (This Product)PETMP (Rigid Alternative)PEG-Dithiol (Soft Alternative)
Functionality (

)
2 (Dithiol)4 (Tetrathiol)2 (Dithiol)
Backbone Structure C4 Alkyl + EstersCompact, branched coreLong Polyether chain
Glass Transition (

)
0°C to 20°C (Tunable)40°C to 60°C -40°C to -10°C
Rubbery Modulus (

)
Moderate (10–20 MPa)High (>40 MPa)Low (<5 MPa)
Tan Delta Peak Width Narrow (Homogeneous)Broad (Heterogeneous)Narrow
Degradation Mode Surface/Bulk ErosionSurface ErosionSwelling/Bulk Erosion
Calculating Crosslink Density ( )

Scientific integrity requires quantifying the network structure. Using the Rubbery Plateau Modulus (


)  obtained from DMA at 

, we calculate the crosslink density using the Theory of Rubber Elasticity:


  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     : Crosslink density (mol/m³)
    
  • 
     : Storage modulus in the rubbery plateau (Pa)
    
  • 
     : Gas constant (8.314 J/mol·K)
    
  • 
     : Absolute temperature (K)
    

Experimental Insight: BBTG networks typically exhibit a


 value 30-50% lower  than PETMP networks when reacted with the same alkene. This is due to the lower functionality (

vs

) which increases the molecular weight between crosslinks (

), resulting in a more flexible, compliant material suitable for soft tissue interfaces.
Diagram 2: Comparative DMA Signatures

DMA_Comparison Input DMA Temperature Sweep (-50°C to 100°C) PETMP_Curve PETMP Network High Tg (~50°C) High Rubbery Modulus (Rigid/Brittle) Input->PETMP_Curve BBTG_Curve BBTG Network Mid Tg (~10°C) Moderate Modulus (Tough/Flexible) Input->BBTG_Curve PEG_Curve PEG-Dithiol Network Low Tg (<-20°C) Low Modulus (Soft Hydrogel) Input->PEG_Curve Analysis Selection Guide PETMP_Curve->Analysis BBTG_Curve->Analysis PEG_Curve->Analysis App_Bone Application: Bone Cement / Structural Analysis->App_Bone High Modulus Required App_Tissue Application: Soft Tissue Scaffold / Drug Delivery Analysis->App_Tissue Flexibility Required (BBTG)

Caption: Decision tree based on DMA viscoelastic properties. BBTG occupies the "Goldilocks" zone—flexible but structurally sound.

Degradation & Stability

A critical feature of 1,4-butanediol bis(thioglycolate) is the presence of ester linkages adjacent to the sulfur atom.

  • Mechanism: Hydrolytic cleavage of the ester bond.

  • DMA Implication: Upon exposure to physiological conditions (PBS, pH 7.4, 37°C), the Storage Modulus (

    
    ) will decrease over time.
    
  • Comparison: BBTG degrades faster than pure polyether networks (like PEG-dithiol) but slower than anhydride-based networks. This tunable degradation profile is essential for implantable drug depots that must disappear after payload release.

References

  • Cramer, N. B., & Bowman, C. N. (2001). Kinetics of Thiol-Ene Photopolymerizations with Monofunctional and Multifunctional Monomers. Journal of Polymer Science Part A: Polymer Chemistry.

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition.

  • Rydholm, A. E., et al. (2005). Degradable Thiol-Acrylate Photopolymers: Polymerization and Degradation Behavior of an In Situ Forming Biomaterial. Biomacromolecules.

  • TA Instruments. (2021). Quantify Polymer Crosslinking Density Using Rheology and DMA. Application Note.

Sources

Comparative Guide: FT-IR Analysis of Thiol-Ene Reaction Completion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click" Chemistry Challenge

The thiol-ene reaction—often termed a "click" reaction for its high yield, stereoselectivity, and rapid kinetics—has become a cornerstone in polymer synthesis, hydrogel fabrication, and bioconjugation.[1] However, its very speed and efficiency pose a significant analytical challenge. Traditional offline methods like NMR often fail to capture the rapid kinetics of photopolymerization, while calorimetric methods (DSC) lack chemical specificity.

This guide provides a rigorous technical comparison of Fourier Transform Infrared (FT-IR) spectroscopy against alternative modalities. While NMR remains the structural gold standard, Real-Time FT-IR (RT-FTIR) emerges as the superior method for in situ kinetic monitoring, provided specific protocols are followed to mitigate its inherent limitations regarding signal intensity.

The Analytical Landscape: FT-IR vs. Alternatives[2][3][4][5]

Before detailing the FT-IR protocol, it is critical to understand where it stands relative to other techniques. The choice of instrument dictates the integrity of your kinetic data.

Table 1: Comparative Analysis of Thiol-Ene Monitoring Techniques
FeatureFT-IR (Mid-IR) Raman Spectroscopy 1H NMR Photo-DSC
Primary Detection Dipole moment change (Absorption)Polarizability change (Scattering)Nuclear spin environmentHeat flow (Exotherm)
Thiol (S-H) Sensitivity Weak (Low dipole change)Strong (High polarizability)Excellent (Split peaks)N/A (Indirect)
Alkene (C=C) Sensitivity Moderate to StrongStrongExcellentN/A (Indirect)
Time Resolution High (ms to s) - Real-Time High (s)Low (min) - OfflineHigh (ms)
Interference Water (strong absorber), CO₂Fluorescence, Sample heatingSolvent signalsThermal history
Sample State Liquid, Solid, Gel, FilmLiquid, Solid, AqueousSolubilized LiquidLiquid/Gel
Cost/Accessibility Low / UbiquitousMediumHighMedium

Expert Insight: While Raman offers superior sensitivity for the non-polar S-H bond, it frequently suffers from fluorescence interference in complex biological media or drug formulations. FT-IR is preferred for its robustness and ability to monitor rapid photopolymerization kinetics in real-time without sample destruction.

Scientific Principles & Spectral Fingerprints[2][5][6][7][8]

To validate thiol-ene completion, one must track the disappearance of two distinct functional groups while ensuring the polymer backbone remains stable.

The Critical Spectral Bands
  • Thiol Group (-SH):

    • Wavenumber: ~2550–2580 cm⁻¹

    • Characteristics: Weak, broad peak. Often requires high scan accumulation or sensitive detectors (MCT) for low concentrations.

    • Challenge: Can be obscured by atmospheric CO₂ fluctuations if the purge is insufficient.

  • Alkene Group (-C=C-):

    • Stretching Vibration: ~1640 cm⁻¹ (Often overlaps with C=O in acrylates/methacrylates).

    • C-H Stretch (Vinyl): ~3080 cm⁻¹ (Cleanest region for quantification).

    • Twisting/Wagging: ~810 cm⁻¹ (Useful fingerprint, but check for overlaps).

  • Internal Standard (Reference):

    • Requirement: A functional group that does not participate in the reaction.

    • Common Choices: Carbonyl (C=O) at ~1720 cm⁻¹ (if not conjugated/reacting), or Aromatic Ring modes (~1500–1600 cm⁻¹).

Visualizing the Mechanism & Workflow

The following diagrams illustrate the reaction pathway and the validated experimental workflow for RT-FTIR monitoring.

Diagram 1: Thiol-Ene Reaction Mechanism & Spectral Shifts

ThiolEneMechanism Thiol Thiol (R-SH) ~2570 cm⁻¹ Initiation Initiation (UV/Radical) Thiol->Initiation Alkene Alkene (C=C) ~1640/3080 cm⁻¹ CarbonRadical Carbon Radical (Intermediate) Alkene->CarbonRadical ThiylRadical Thiyl Radical (R-S•) Initiation->ThiylRadical H• Abstraction ThiylRadical->Alkene Addition CarbonRadical->Thiol Chain Transfer Product Thioether Product (C-S Bond Formed) CarbonRadical->Product Spectrum Spectral Result: Disappearance of 2570 & 1640 cm⁻¹ Product->Spectrum

Caption: Mechanistic pathway of the thiol-ene radical addition showing the consumption of reactants tracked by FT-IR.

Diagram 2: Validated RT-FTIR Experimental Workflow

FTIRWorkflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Real-Time Acquisition Mix Stoichiometric Mix (Thiol + Alkene + Photoinitiator) Standard Select Internal Standard (e.g., C=O, Aromatic) Mix->Standard Apply Apply Sample to ATR Standard->Apply Background Collect Background (Air/Crystal) Param Set Parameters (Res: 4cm⁻¹, Scans: 2-4, Interval: <1s) Background->Param Param->Apply Light Trigger UV Source Apply->Light Monitor Monitor Peak Decay (2570 & 3080 cm⁻¹) Light->Monitor Data 4. Data Processing (Beer-Lambert Calculation) Monitor->Data

Caption: Step-by-step workflow for Real-Time FT-IR monitoring of photopolymerization kinetics.

Detailed Experimental Protocol

This protocol is designed for a Real-Time ATR-FTIR setup, which is the industry standard for monitoring photopolymerization.

Materials & Equipment[5][10][11]
  • FT-IR Spectrometer: Equipped with a fast-scanning MCT (Mercury Cadmium Telluride) detector for millisecond time resolution.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Light Source: UV LED or Mercury lamp (matched to photoinitiator absorbance) coupled via fiber optic to the ATR stage.

Step-by-Step Methodology
  • Baseline Stability (Crucial Step):

    • Purge the system with dry nitrogen for 10 minutes to eliminate water vapor and CO₂ interference, which can overlap with the weak thiol region (~2550 cm⁻¹).

    • Collect a background spectrum of the clean ATR crystal.

  • Sample Loading:

    • Deposit a 10–20 µL droplet of the resin formulation (Thiol + Alkene + Photoinitiator) directly onto the center of the ATR crystal.

    • Note: If the reaction is oxygen-sensitive (less common in thiol-ene than acrylates, but possible), cover with a thin laminate or quartz plate.

  • Method Configuration:

    • Resolution: 4 cm⁻¹.

    • Acquisition Rate: Series mode. Collect 1 spectrum every 0.5 to 1 second.

    • Duration: Start collection 10 seconds before UV triggering to establish a "0% conversion" baseline.

  • Reaction Initiation:

    • Start the FT-IR data collection.[2][3]

    • After 10 seconds, switch on the UV light source.

    • Continue monitoring until peak heights plateau (typically 60–300 seconds depending on intensity).

  • Data Processing (The Self-Validating Step):

    • Convert raw transmittance to Absorbance .

    • Baseline correct the spectra, specifically around 2600–2500 cm⁻¹ (Thiol) and 3100–3000 cm⁻¹ (Alkene).

    • Validation: Ensure the Internal Standard peak (e.g., Carbonyl at 1720 cm⁻¹) remains constant throughout the run. If it fluctuates >5%, the data is invalid (likely due to sample shrinkage or delamination from the crystal).

Data Analysis: Calculating Conversion

To quantify the reaction progress, use the Beer-Lambert Law principle applied to normalized peak areas.

Equation:



Where:

  • 
     = Area of the functional group peak (Thiol at 2570 cm⁻¹ or Alkene at 3080 cm⁻¹) at time t.
    
  • 
     = Area of the internal reference peak (e.g., Carbonyl at 1720 cm⁻¹) at time t.
    
  • The subscript

    
     denotes the ratio at time zero (before UV exposure).
    

Interpretation:

  • A 1:1 conversion ratio between thiol and alkene indicates an ideal step-growth mechanism.

  • If Alkene conversion > Thiol conversion, homopolymerization of the alkene (e.g., acrylate) is occurring alongside the thiol-ene step growth.

References

  • Cramer, N. B., et al. (2001). "Kinetics of thiol–ene and thiol–acrylate photopolymerizations with real-time Fourier transform infrared." Journal of Polymer Science Part A: Polymer Chemistry.

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry."[1][4][5][6][7][8][9] Angewandte Chemie International Edition.

  • Roper, T. M., et al. (2004). "Precision Analysis of Thiol-Ene Photopolymerization Kinetics." Macromolecules.

  • Claudino, M., et al. (2014). "Utilizing Thiol–Ene Coupling Kinetics in the Design of Renewable Thermoset Resins." Journal of Applied Polymer Science.

  • Thermo Fisher Scientific. (2023). "Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies."

Sources

Safety Operating Guide

Operational Guide: Disposal and Neutralization of 1,4-Butanediol Bis(thioglycolate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stench" Hazard

Acetic acid, mercapto-, 1,4-butanediyl ester (Commonly: 1,4-Butanediol bis(thioglycolate)) presents a dual-hazard profile: it is a skin sensitizer and a potent stench compound .

While the Safety Data Sheet (SDS) classifies it as "Hazardous Waste," simply discarding untreated aliquots into a general organic waste stream is an operational failure. The high vapor pressure of the thiol groups allows the odor to permeate standard High-Density Polyethylene (HDPE) waste carboys, frequently triggering false gas leak alarms and building evacuations.

Core Directive: This compound must be chemically neutralized via oxidation before it enters the hazardous waste stream. This guide details the bleaching protocol required to convert the volatile thiol groups into non-volatile sulfonate derivatives.

Chemical Profile & Properties[1][2][3][4][5][6]

ParameterData
CAS Number 10193-95-0
IUPAC Name 1,4-Butanediyl bis(2-mercaptoacetate)
Molecular Formula

Key Functional Groups Thiol (-SH), Ester (-COO-)
Primary Hazards Skin Sensitizer (H317), Acute Tox (H302), Aquatic Tox (H411)
Logistical Hazard Extreme Odor Threshold (ppb range)
Neutralizing Agent Sodium Hypochlorite (Bleach) 5-10%

The Mechanism: Why Oxidation is Mandatory

You cannot rely on dilution to control thiol odors. You must alter the chemical structure.

The neutralization strategy relies on the oxidation of the sulfhydryl (-SH) group using Sodium Hypochlorite (NaOCl). The reaction proceeds through two stages:[1]

  • Disulfide Formation: Rapid oxidation converts the thiol to a disulfide.

  • Sulfonate Conversion: With excess oxidant, the disulfide is further oxidized to a sulfonate (sulfonic acid salt), which is water-soluble and odorless.

Reaction Logic:




Note: The alkaline nature of bleach may also hydrolyze the ester linkages, breaking the molecule into 1,4-butanediol and oxidized glycolate species, further aiding degradation.

Operational Protocol: Oxidative Neutralization

Prerequisites:

  • Location: Certified Chemical Fume Hood (Face velocity > 100 fpm).

  • PPE: Nitrile gloves (double-gloved) or Silver Shield® laminates (thiols permeate latex/nitrile rapidly), lab coat, safety goggles.

Step 1: Preparation of Oxidizing Bath
  • Select a wide-mouth glass beaker or crystallization dish.

  • Prepare a 10-15% solution of Sodium Hypochlorite (Bleach) .

    • Field Tip: Commercial bleach is often 5-6%. Use it undiluted for small quantities (<5mL) of thiol. For larger spills/cleaning, dilute 1:1 with water.

  • Place the bath in the back third of the fume hood.

Step 2: Controlled Neutralization
  • Slow Addition: Add the thiol waste to the bleach bath slowly.

    • Warning: This reaction is exothermic . Rapid addition can cause boiling or spattering.

  • Rinsing: Rinse all contaminated glassware (syringes, flasks) with a small volume of acetone or ethanol, and add this rinse to the bleach bath.

  • Soak Time: Fully submerge contaminated glassware in the bath. Let stand for minimum 2 hours (overnight is preferred) to ensure complete oxidation of the sulfur and permeation into glass micropores.

Step 3: Verification & Disposal[9]
  • The "Sniff" Test: Carefully waft air toward you. If the "skunky" or "rotten egg" smell persists, add more bleach and extend soak time.

  • pH Check: Ensure the solution remains basic (pH > 9). If acidic, chlorine gas can evolve. Add solid Sodium Hydroxide or more bleach if necessary.

  • Final Waste Stream:

    • Decant the liquid into a waste container labeled "Quenched Thiol Waste - Oxidized" .

    • Do NOT mix with strong acids (risk of

      
       gas generation).
      
    • Dispose of solid debris (gloves, paper towels) in a sealed Ziploc bag before placing in the solid hazardous waste bin.

Process Visualization (Workflow)

The following diagram outlines the decision logic and workflow for handling this compound.

ThiolDisposal Start Waste Generation: 1,4-Butanediol bis(thioglycolate) Check Is material pure/concentrated? Start->Check Prep PREP: Fume Hood + Double Nitrile Gloves Prepare NaOCl (Bleach) Bath Check->Prep Yes Check->Prep No (Dilute) Action ACTION: Dropwise addition to Bleach (Exothermic Control) Prep->Action Soak Soak Glassware/Tools (Min 2 Hours) Action->Soak Verify Verification: Odor Check Is 'Skunk' smell gone? Soak->Verify AddBleach Add more NaOCl Extend Soak Verify->AddBleach No (Smell persists) Waste Final Disposal: Label 'Quenched Thiol Waste' Segregate from Acids Verify->Waste Yes (Odorless) AddBleach->Soak

Figure 1: Decision matrix for the oxidative neutralization of thiol-esters. Note the critical verification step before final disposal.

Emergency Response (Spills)[6]

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The smell will travel faster than you can clean it.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • Neutralize: Do not use standard spill pads immediately. Cover the spill with powdered bleach or a 1:1 Bleach/Water solution soaked into vermiculite/absorbent pads.

  • Wait: Allow 15-20 minutes for oxidation before cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25040, Acetic acid, mercapto-, 1,4-butanediyl ester. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Stench Chemicals - Thiols, Sulfides, and Selenides. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. Safe Handling of Stench Chemicals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Acetic acid, mercapto-, 1,4-butanediyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Understanding the Risk Profile

Acetic acid, mercapto-, 1,4-butanediyl ester, also known as 1,4-butanediyl bis(2-mercaptoacetate), is a diester combining the structural features of 1,4-butanediol and mercaptoacetic acid (thioglycolic acid). Due to the lack of extensive, specific toxicological data for this exact molecule, our safety protocol is built upon a conservative assessment derived from its constituent functional groups and precursors. The primary hazard driver is the mercaptoacetic acid moiety, a known corrosive and toxic substance.[1][2][3] The thiol (-SH) group imparts a strong, disagreeable odor and presents a significant risk of skin and eye damage.[3] This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) to ensure the safety of all laboratory personnel handling this compound.

Hazard Analysis: The "Why" Behind the "What"

A robust PPE strategy begins with understanding the specific dangers a chemical presents. The hazards of this ester are twofold, stemming from the parent molecules from which it is synthesized.

  • Mercaptoacetic Acid Moiety: This is the dominant hazard. Thioglycolic acid is corrosive to the eyes, skin, and respiratory tract.[2][3] Direct contact can cause severe burns and blisters, while inhalation of vapors may lead to respiratory irritation and, in severe cases, lung edema.[2] The NIOSH pocket guide notes it as a colorless liquid with a strong, disagreeable odor, for which olfactory fatigue can occur, making smell an unreliable indicator of hazardous concentrations.[3]

  • 1,4-Butanediol Moiety: While less acutely hazardous, 1,4-butanediol is a slight irritant to the skin, eyes, and respiratory tract.[4] More significantly, it can be absorbed and metabolized to γ-hydroxybutyric acid (GHB), which has neurotoxic effects and can cause central nervous system depression.[4][5]

  • Ester Hydrolysis Potential: A critical consideration is the potential for the ester to hydrolyze upon contact with moisture, acids, or bases, releasing its more hazardous precursors. Therefore, all handling procedures must assume the presence of these risks.

The primary routes of occupational exposure are inhalation of vapors and direct contact with skin and eyes.[3]

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place and verified. These are non-negotiable for handling Acetic acid, mercapto-, 1,4-butanediyl ester.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6] This is essential to prevent the inhalation of volatile, malodorous, and irritating vapors.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[6][7][8]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling Acetic acid, mercapto-, 1,4-butanediyl ester. The selection is based on a risk assessment that prioritizes protection against corrosive splashes and vapor exposure.

Hand Protection

Dermal contact is a primary risk. The choice of glove material must account for the chemical's ester and thiol functional groups.

  • Protocol: Double-gloving is required.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: Heavy-duty nitrile or neoprene gloves that extend over the cuff of the lab coat.

  • Causality: Double-gloving provides redundant protection.[9] Should the outer glove be compromised, the inner glove allows the user time to safely retreat, remove the damaged pair, and re-glove. Nitrile and neoprene offer good resistance to a broad range of chemicals, including the types of functional groups present in this molecule. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Eye and Face Protection

The corrosive nature of the mercapto- moiety makes eye protection paramount.

  • Protocol:

    • Minimum: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][8][10]

    • Best Practice: A full-face shield worn over chemical splash goggles.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against chemical splashes. Goggles provide this necessary seal. A face shield adds a critical layer of protection for the entire face from splashes during transfers of larger volumes or more vigorous reactions.[2]

Body Protection
  • Protocol: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs is mandatory.[1][7] For procedures involving larger quantities (>100 mL) or with a heightened risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Causality: This prevents incidental skin contact and contamination of personal clothing.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[7][11]

Respiratory Protection
  • Protocol: Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, in the event of a large spill or failure of engineering controls, a respirator is necessary.

  • Required Respirator: A full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges or a self-contained breathing apparatus (SCBA) should be used.[6][12]

  • Causality: This ensures protection from high concentrations of irritating and potentially toxic vapors in an emergency situation.

PPE Summary Table
Task / ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Handling (<100 mL in Fume Hood) Double Nitrile/Neoprene GlovesChemical Splash Goggles & Face ShieldLab CoatNot Required
Large Scale (>100 mL in Fume Hood) Double Nitrile/Neoprene GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronNot Required
Spill Cleanup / Emergency Double Nitrile/Neoprene GlovesFull-Face RespiratorChemical-Resistant Suit/ApronRequired: Full-Face Respirator with OV/AG Cartridges or SCBA

Procedural Guidance and Disposal

Step-by-Step Handling Protocol
  • Preparation: Verify the fume hood is operational. Ensure eyewash/shower is unobstructed. Don all required PPE as outlined above.

  • Aliquotting: When transferring the chemical, perform all operations in the center of the fume hood sash to ensure optimal vapor capture. Use a stable setup to minimize the risk of spills.

  • Post-Handling: After use, decontaminate the work surface thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: 1. Outer gloves, 2. Apron (if used), 3. Face shield, 4. Goggles, 5. Lab coat, 6. Inner gloves.

  • Hygiene: Always wash hands with soap and water after removing PPE.[13]

Waste Disposal Plan
  • Hazardous Waste: Acetic acid, mercapto-, 1,4-butanediyl ester and any materials contaminated with it (e.g., gloves, pipette tips, absorbent pads) are considered hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.[7] The container must be compatible with the chemical. Do not pour this chemical or its waste down the drain.[14]

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[15]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE Selection Workflow for Acetic acid, mercapto-, 1,4-butanediyl ester start_node Start: Task Assessment q_hood Is all work performed in a certified chemical fume hood? start_node->q_hood q_scale Is the quantity >100 mL or is there a high splash risk? q_hood->q_scale Yes no_work STOP WORK Consult EHS. Do not proceed. q_hood->no_work No standard_ppe Standard PPE Required: - Double Nitrile/Neoprene Gloves - Goggles & Face Shield - Lab Coat q_scale->standard_ppe No enhanced_ppe Enhanced PPE Required: - Standard PPE - PLUS Chemical Resistant Apron q_scale->enhanced_ppe Yes

Caption: PPE selection decision tree for handling Acetic acid, mercapto-, 1,4-butanediyl ester.

References

  • 1,4-BUTANEDIOL | Era Polymers . (2020-04-24). Era Polymers. [Link]

  • Safety Data Sheet: Mercaptoacetic acid . Carl ROTH. [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs . (2022-08-25). Provista. [Link]

  • 1,4-BUTANEDIOL CAS N°:110-63-4 . Japan National Institute of Technology and Evaluation. [Link]

  • CDC - ACETIC ACID - International Chemical Safety Cards - NIOSH . (2014-07-01). Centers for Disease Control and Prevention. [Link]

  • Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal - CDC . Agency for Toxic Substances and Disease Registry. [Link]

  • FM36432 - Safety Data Sheet . (2024-02-19). Angene. [Link]

  • Acetic acid - NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet: 1,4-Butanediol . Carl ROTH. [Link]

  • Methyl Mercaptan - OSHA . Occupational Safety and Health Administration. [Link]

  • Adverse events, including death, associated with the use of 1,4-butanediol . (2001-01-04). PubMed. [Link]

  • Right to Know - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Thioglycolate Broth . Carl ROTH. [Link]

  • Material Safety Data Sheet - Methyl thioglycolate, 95% . Cole-Parmer. [Link]

  • Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization . (2024-09-11). GPL Odorizers. [Link]

  • 1,4-Butanediol: Human health tier II assessment . (2014-04-11). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • OPINION ON Thioglycolic acid and its salts (TGA) . (2013-11-11). European Commission. [Link]

  • Thioglycolate Medium wo Indicator, Safety Data Sheet . (2023-12-11). Neogen. [Link]

  • METHYL MERCAPTAN (METHANETHIOL) | Occupational Safety and Health Administration . (2022-06-08). OSHA. [Link]

  • Material Safety Data Sheet - Mercaptoacetic acid, sodium salt, 98% . Cole-Parmer. [Link]

  • 1,4-butanediol - Sdfine . S D Fine-Chem Limited. [Link]

  • Method for recovering thioglycollic acid from waste liquid of producing thiamine ester.
  • CDC - NIOSH Pocket Guide to Chemical Hazards - Thioglycolic acid . (2016-04-11). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - n-Butyl acetate - CDC . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetic acid . Centers for Disease Control and Prevention. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.